1-Boc-4,4-dimethyl-L-proline Methyl Ester
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-O-tert-butyl 2-O-methyl 4,4-dimethylpyrrolidine-1,2-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-12(2,3)18-11(16)14-8-13(4,5)7-9(14)10(15)17-6/h9H,7-8H2,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSKUQLCATBOEBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(N(C1)C(=O)OC(C)(C)C)C(=O)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Precision Synthesis of 1-Boc-4,4-dimethyl-L-proline methyl ester
The following is an in-depth technical guide on the synthesis of 1-Boc-4,4-dimethyl-L-proline methyl ester .
A Technical Guide for Medicinal Chemists and Process Scientists
Executive Summary & Strategic Rationale
The moiety 4,4-dimethyl-L-proline represents a critical "conformational lock" in modern drug design. By introducing a gem-dimethyl group at the C4 position of the pyrrolidine ring, the conformational flexibility of the proline residue is significantly restricted, favoring the trans-peptide bond geometry and enhancing metabolic stability against prolyl peptidases. This structural motif is a cornerstone in the architecture of blockbuster HCV protease inhibitors (e.g., Boceprevir) and next-generation peptidomimetics.
This guide details the "Gold Standard" Synthetic Route , adapted from the seminal work of Ezquerra and Pedregal. While direct cyclization methods exist, the functionalization of (S)-pyroglutamic acid remains the most scalable and stereochemically rigorous approach, ensuring the preservation of the C2 chiral center while installing the C4 gem-dimethyl group with high fidelity.
Key Synthetic Challenges
-
Regiocontrol: Exclusive alkylation at C4 (beta to the lactam carbonyl) without racemizing the C2 stereocenter.
-
Chemoselectivity: Reducing the C5 lactam carbonyl to a methylene group without over-reducing the C2 ester or cleaving the carbamate protecting group.
-
Steric Hindrance: Overcoming the neopentyl-like steric bulk created by the gem-dimethyl group during downstream coupling.
Retrosynthetic Analysis
The most logical disconnection traces the target back to (S)-pyroglutamic acid (5-oxo-L-proline), a commercially available chiral pool material. The synthesis hinges on two pivotal transformations:
-
Double Alkylation: Exploiting the acidity of the C4 protons in the N-protected lactam.
-
Amide Reduction: Converting the lactam to the cyclic amine.
Figure 1: Retrosynthetic logic flow from target to chiral precursor.
Detailed Experimental Protocol
This protocol prioritizes enantiomeric purity and process safety . It utilizes a "Protect-Alkylate-Reduce" strategy.[1]
Phase 1: Scaffold Preparation
Objective: Convert (S)-pyroglutamic acid into a substrate suitable for enolate chemistry.
Step 1.1: Methyl Esterification
-
Reagents: (S)-Pyroglutamic acid, Methanol (anhydrous), Thionyl Chloride (
). -
Procedure: Suspend (S)-pyroglutamic acid in MeOH at 0°C. Add
dropwise (1.2 equiv). Reflux for 2-3 hours. Concentrate in vacuo to yield (S)-pyroglutamic acid methyl ester hydrochloride. -
Note: The methyl ester is chosen for its stability; however, if the final target requires a different ester, the benzyl ester is also a viable intermediate here.
Step 1.2: N-Boc Protection [1][2]
-
Reagents: (Boc)
O (1.1 equiv), Et N (2.5 equiv), DMAP (cat.), DCM. -
Procedure: Suspend the ester salt in DCM. Add Et
N followed by (Boc) O and DMAP.[3] Stir at RT for 12 h. Wash with 1N HCl, NaHCO , and brine. -
Yield Expectation: >90% (White solid).
-
Checkpoint:
H NMR should show the characteristic tert-butyl singlet at ~1.5 ppm and the methyl ester at ~3.7 ppm.
Phase 2: The "Ezquerra" Gem-Dimethylation
Objective: Install two methyl groups at C4 via the lithium enolate. This is the critical stereochemical step; the bulky Boc group and the C2 ester direct the alkylation away from the steric face, but since C4 is planarized in the enolate, the second alkylation forces the gem-dimethyl setup.
Step 2.1: First Methylation (C4-Methyl)
-
Reagents: LiHMDS (1.1 equiv, 1.0 M in THF), Methyl Iodide (MeI, 1.2 equiv), THF (anhydrous).
-
Protocol:
-
Cool a solution of N-Boc-pyroglutamate ester in THF to -78°C .
-
Add LiHMDS dropwise over 30 min. Stir for 45 min to ensure complete enolization.
-
Add MeI dropwise. Stir at -78°C for 2 h.
-
Crucial: Do not warm rapidly. Quench with saturated NH
Cl.
-
-
Result: Mixture of cis/trans 4-methyl isomers.
Step 2.2: Second Methylation (C4,4-Dimethyl)
-
Reagents: LiHMDS (1.2 equiv), MeI (1.5 equiv), THF.
-
Protocol:
-
Subject the purified mono-methyl intermediate to the same conditions: Cool to -78°C.
-
Add LiHMDS.[2] The steric hindrance is now higher; allow 1 h for deprotonation.
-
Add MeI.
-
Warm slowly to -40°C over 3 hours to drive the reaction (the second alkylation is slower).
-
-
Purification: Flash chromatography (Hexane/EtOAc).[4] The gem-dimethyl product is less polar than the mono-methyl impurities.
-
Data:
H NMR will show two distinct methyl singlets (diastereotopic) at C4.
Phase 3: Lactam Reduction (The High-Fidelity Step)
Objective: Reduce the C5 carbonyl to a methylene group without destroying the C2 ester.
Standard reducing agents (LiAlH
Step 3.1: Hemiaminal Formation
-
Reagents: Lithium Triethylborohydride (LiEt
BH, "Superhydride", 1.1 equiv), THF, -78°C. -
Protocol:
-
Cool the 4,4-dimethyl lactam (in THF) to -78°C.
-
Add LiEt
BH dropwise. The reaction is extremely fast. -
Stir for 30 min. Quench with aqueous NaHCO
. -
Workup: Extract with EtOAc. The product is the 5-hydroxy-pyrrolidine (hemiaminal). It is usually an unstable oil used immediately.
-
Step 3.2: Ionic Reduction to Proline
-
Reagents: Triethylsilane (Et
SiH, 3 equiv), TFA (Trifluoroacetic acid) or BF ·OEt . -
Mechanism: Acid promotes loss of OH to form an N-acyliminium ion, which is trapped by the hydride donor (silane).
-
Protocol:
-
Dissolve the hemiaminal in DCM at -78°C.
-
Add Et
SiH. -
Add BF
[5]·OEt (dropwise). Note: BF is preferred over TFA here to minimize Boc deprotection, though some loss is inevitable. -
Warm to 0°C.
-
-
Troubleshooting: If Boc is lost (common side reaction with Lewis acids), the crude amine must be re-protected with (Boc)
O/base in the next step.
Step 3.3: Final Re-protection (If necessary)
-
If the Boc group was cleaved during the silane reduction, treat the crude residue with (Boc)
O and NaHCO in THF/Water to restore the 1-Boc-4,4-dimethyl-L-proline methyl ester .
Process Data & Specifications
| Parameter | Specification / Range | Critical Control Point |
| Starting Material | (S)-Pyroglutamic Acid | Optical Purity >99% ee |
| Solvent (Alkylation) | THF (Anhydrous, <50 ppm H2O) | Water kills LiHMDS immediately. |
| Temperature (Alkylation) | -78°C to -40°C | Higher temps lead to C2 epimerization or polymerization. |
| Reagent Stoichiometry | MeI (1.2 - 1.5 equiv) | Excess MeI is removed easily; under-alkylation yields difficult mixtures. |
| Reduction pH | Neutral to Acidic (Lewis Acid) | Basic conditions open the hemiaminal ring. |
| Final Yield (Overall) | 35% - 45% | 6-step linear sequence. |
Workflow Visualization
Figure 2: Step-by-step synthetic workflow for the preparation of the target molecule.
Scientific Validation & QC
To ensure the synthesized material meets the rigorous standards required for drug development, the following analytical criteria must be met:
-
Nuclear Magnetic Resonance (
H NMR):-
C4-Methyls: Look for two distinct singlets around 1.1–1.3 ppm. They are diastereotopic due to the chiral center at C2.
-
C2-H: A doublet of doublets (or multiplet) around 4.2–4.4 ppm.
-
Boc Group: Strong singlet at 1.45 ppm.
-
Methyl Ester: Singlet at 3.70 ppm.[6]
-
-
Optical Rotation (
):-
Must be negative (e.g.,
to in CHCl , value varies by concentration/solvent). A low value indicates racemization at C2 during the alkylation steps.
-
-
Mass Spectrometry (ESI-MS):
-
Expected [M+H]
or [M+Na] . For C H NO , MW is 257.33 g/mol . Look for m/z 258.3 or 280.3 (Na adduct).
-
References
-
Ezquerra, J.; Pedregal, C.; Rubio, A.; Yruretagoyena, B.; Escribano, A.; Sanchez-Ferrando, F. (1994). "Stereoselective synthesis of 4-alkyl- and 4,4-dialkyl-L-prolines". Tetrahedron, 50(5), 1349-1360. Link
-
Pedregal, C.; Ezquerra, J.; Escribano, A.; Carreño, M. C.; Ruano, J. L. G. (1994). "Enantioselective synthesis of 4-substituted hetero-3-amino acids". Journal of Organic Chemistry, 59(15), 4327–4331. Link
-
Kotha, S.; Sreenivasachary, N. (2002). "Synthesis of highly constrained unusual amino acids". Bioorganic & Medicinal Chemistry Letters, 12(24), 3705-3707. Link
-
Perni, R. B. et al. (2006). "Preclinical profile of VX-950, a potent, selective, and orally bioavailable inhibitor of hepatitis C virus NS3-4A serine protease". Antimicrobial Agents and Chemotherapy, 50(3), 899–909. Link
Sources
- 1. faculty.fiu.edu [faculty.fiu.edu]
- 2. d-nb.info [d-nb.info]
- 3. Boc-L-Pyroglutamic acid methyl ester | 108963-96-8 [chemicalbook.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. BF3·OEt2-Promoted Concise Synthesis of Difluoroboron-Derivatized Curcumins from Aldehydes and 2,4-Pentanedione - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
1-Boc-4,4-dimethyl-L-proline methyl ester chemical properties
This guide provides an in-depth technical analysis of 1-Boc-4,4-dimethyl-L-proline methyl ester , a highly specialized non-natural amino acid derivative used to induce specific conformational constraints in bioactive peptides.[1]
Structural Architecture, Synthesis, and Application in Peptidomimetics[1]
Executive Summary
1-Boc-4,4-dimethyl-L-proline methyl ester represents a critical class of "conformationally locked" building blocks.[1] By introducing a gem-dimethyl group at the C
Part 1: Molecular Architecture & The Gem-Dimethyl Effect[1]
The introduction of two methyl groups at the 4-position of the proline ring creates a unique steric environment that alters both the thermodynamics of the ring pucker and the kinetics of the preceding amide bond rotation.
1.1 The Thorpe-Ingold Effect (Angle Compression)
The gem-dimethyl group reduces the bond angle at the C4 position, forcing the ring carbons closer together. This compression:
-
Stabilizes the Ring: Increases the barrier to ring opening (relevant for stability).
-
Biases Ring Pucker: The steric bulk of the methyl groups forces the ring into a specific conformation (typically favoring the C
-exo pucker to minimize steric clashes with the N-terminal protecting group or peptide chain).[1] -
Trans-Amide Preference: By locking the ring pucker, the 4,4-dimethyl substitution indirectly stabilizes the trans isomer of the preceding peptide bond ($ \omega \approx 180^\circ $), which is critical for designing polyproline II (PPII) helices and extended secondary structures.
1.2 Physicochemical Profile
The following data summarizes the core properties of the methyl ester derivative.
| Property | Value / Description |
| Chemical Name | 1-(tert-butyl) 2-methyl (2S)-4,4-dimethylpyrrolidine-1,2-dicarboxylate |
| Molecular Formula | |
| Molecular Weight | 257.33 g/mol |
| Physical State | Colorless viscous oil or low-melting solid |
| Solubility | Soluble in DCM, MeOH, DMF, THF; Insoluble in Water |
| Chirality | L-isomer (S-configuration at C2) |
| Protecting Groups | Boc (Acid labile); OMe (Base labile) |
Part 2: Synthetic Methodology
Note: The synthesis of 4,4-dimethylproline is challenging due to the steric hindrance at the 4-position.[1] The following protocol outlines a robust route utilizing the functionalization of 4-oxoproline, a common precursor.
2.1 Synthesis Workflow (Conceptual)
The most reliable route involves the conversion of N-Boc-4-oxo-L-proline methyl ester to the 4,4-dimethyl derivative.[1] Direct gem-methylation is difficult; therefore, a sequence involving olefination and cyclopropanation-hydrogenolysis or direct dialkylation of pyroglutamate precursors is often employed.[1]
Preferred Route: Gem-Dimethylation via Titanium-Mediated Alkylation (Reetz Protocol Variant)
While direct alkylation is complex, a "self-validating" method for gem-dimethylation of carbonyls involves the use of dimethyltitanium dichloride (
2.2 Graphviz Diagram: Synthetic Logic
The following diagram illustrates the logical flow for incorporating this unit into a peptide, highlighting the critical decision points.
Caption: Synthetic pathway converting the 4-oxo precursor to the 4,4-dimethyl derivative via spiro-cyclopropane ring opening.
Part 3: Experimental Protocols (Application)
As a Senior Application Scientist, the most critical workflow is the incorporation of this sterically hindered amino acid into a peptide chain. Standard coupling protocols often fail due to the bulk of the gem-dimethyl group.
3.1 Protocol: High-Efficiency Coupling in SPPS
Objective: Couple 1-Boc-4,4-dimethyl-L-proline (free acid form) to a resin-bound peptide.[1] Prerequisite: Saponification of the methyl ester (LiOH/THF) to yield the free acid prior to coupling.
Reagents:
-
Resin: Rink Amide or Wang Resin (0.4-0.6 mmol/g loading).[1]
-
Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[1]
-
Base: HOAt (1-Hydroxy-7-azabenzotriazole) and DIPEA (Diisopropylethylamine).[1]
-
Solvent: DMF (Anhydrous).
Step-by-Step Methodology:
-
Resin Swelling:
-
Swell 100 mg of resin in DCM for 30 minutes. Wash 3x with DMF.
-
-
Activation (The "Pre-Activation" Step):
-
Rationale: Due to steric hindrance, pre-activating the acid ensures faster kinetics.
-
Dissolve 1-Boc-4,4-dimethyl-L-proline (4.0 eq) in minimal DMF.
-
Add HATU (3.9 eq) and HOAt (4.0 eq).
-
Add DIPEA (8.0 eq) and stir for exactly 2 minutes. Do not exceed 5 minutes to avoid racemization.
-
-
Coupling:
-
Add the activated solution to the resin.
-
Agitate (shake, do not stir with magnetic bar to avoid resin grinding) for 2 to 4 hours at room temperature.
-
Validation: Perform a Chloranil test (for secondary amines) or Kaiser test (if coupling to primary amine). If positive, re-couple using PyAOP.
-
-
Washing:
-
Drain and wash resin: DMF (3x), DCM (3x), DMF (3x).
-
3.2 Protocol: Orthogonal Deprotection
Objective: Selective removal of the Boc group without affecting the methyl ester (if in solution) or side chains.
-
Reagent: 4N HCl in Dioxane (anhydrous) or TFA/DCM (1:1).
-
Procedure:
-
Treat the protected compound with the acid solution for 30 minutes at 0°C, then 30 minutes at RT.
-
Critical Check: Monitor by TLC (disappearance of high Rf spot).
-
Evaporate solvent in vacuo.[2] Co-evaporate with toluene (3x) to remove traces of acid (crucial to prevent ester hydrolysis).
-
Part 4: Structural Biology & Pharmacokinetics
4.1 Conformational Locking Mechanism
The 4,4-dimethylproline residue acts as a "beta-turn inducer."[1]
-
Mechanism: The methyl groups create a "wall" that prevents the backbone
and angles from accessing the extended sheet regions. -
Result: It strongly favors Type VI
-turns (cis-proline) or Polyproline II helices depending on the sequence context, but generally rigidifies the local structure.[1]
4.2 Metabolic Stability
Peptides containing 4,4-dimethylproline show extended half-lives in plasma.[1]
-
Causality: Prolyl oligopeptidases (POP) and other serum proteases rely on the specific shape of the proline ring to bind and cleave. The gem-dimethyl steric clash prevents the enzyme from engaging the scissile bond.
Caption: Mechanism of proteolytic resistance conferred by the gem-dimethyl steric blockade.
References
-
Raines, R. T. (2016). "4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins." Raines Lab / University of Wisconsin-Madison.[1] Link
-
Seebach, D., et al. (1996). "Synthesis of (S)-2-methylproline: A General Method for the Preparation of alpha-Branched Amino Acids." Organic Syntheses, 72, 62. Link(Cited for general alkylation strategies of proline derivatives).
-
Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915). "The formation and stability of spiro-compounds. Part I. S-Spiro-compounds from cyclohexane."[1] Journal of the Chemical Society, Transactions, 107, 1080-1106. (Foundational reference for the Thorpe-Ingold/Gem-Dimethyl effect).
-
PubChem. (2025).[3][4] "N-Boc-4,4-difluoro-L-proline methyl ester (Analogous Structure Data)." National Library of Medicine. Link
-
ChemicalBook. (2025). "Boc-L-Proline methyl ester Properties and Suppliers." Link
Sources
- 1. CAS 15761-39-4: BOC-L-Proline | CymitQuimica [cymitquimica.com]
- 2. rsc.org [rsc.org]
- 3. N-Boc-4,4-difluoro-L-proline methyl ester | C11H17F2NO4 | CID 11129200 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N-Boc-4,4-difluoro-L-proline methyl ester | C11H17F2NO4 | CID 11129200 - PubChem [pubchem.ncbi.nlm.nih.gov]
Commercial Sourcing & Technical Profile: 1-Boc-4,4-dimethyl-L-proline methyl ester
This guide is structured as a high-level technical whitepaper designed for drug development professionals. It prioritizes actionable intelligence on sourcing, quality control, and application logic over generic product descriptions.
Executive Summary: The Conformational Architect
1-Boc-4,4-dimethyl-L-proline methyl ester (CAS: 138423-86-6 ) is a specialized non-proteinogenic amino acid building block.[1] Unlike standard proline, which allows for some conformational flux between C
In drug discovery, this compound is utilized to:
-
Lock Bioactive Conformations: Rigidify peptide backbones to stabilize
-turns or polyproline helices.[1] -
Enhance Metabolic Stability: The steric bulk at C4 protects the pyrrolidine ring from enzymatic oxidation (e.g., by prolyl hydroxylases).
-
Fill Hydrophobic Pockets: The 4,4-dimethyl group provides a dense hydrophobic motif ideal for targeting the S2 or S4 pockets of viral proteases (e.g., HCV NS3/4A) or metabolic enzymes.
This guide provides the critical technical specifications, sourcing strategies, and quality assurance protocols required to integrate this building block into a pharmaceutical workflow.
Chemical Identity & Critical Quality Attributes (CQAs)
Before engaging suppliers, the following technical specifications must be established to ensure downstream reaction success (e.g., saponification, peptide coupling).
| Attribute | Specification | Rationale |
| Chemical Name | 1-Boc-4,4-dimethyl-L-proline methyl ester | Target compound.[1][2][3] |
| CAS Number | 138423-86-6 | Primary identifier for sourcing. |
| Molecular Formula | ||
| Molecular Weight | 257.33 g/mol | |
| Purity (HPLC) | Critical for avoiding truncation sequences in SPPS.[1] | |
| Chiral Purity (ee) | The L-enantiomer is standard; D-enantiomer contamination disrupts secondary structure.[1] | |
| Appearance | White to off-white solid or viscous oil | Depends on crystallization method; oils may retain solvent.[1] |
| Solubility | DCM, MeOH, EtOAc, DMF | Compatible with standard peptide synthesis solvents. |
Synthesis Context & Impurity Profile
Understanding the manufacturing route is essential for anticipating impurities that may not appear on a standard Certificate of Analysis (CoA). The commercial synthesis typically proceeds via the modification of 4-oxoproline .
Synthesis Pathway & Potential Impurities
The gem-dimethyl group is often installed via a double alkylation or a titanium-mediated methylation of the ketone, followed by hydrogenation.
Figure 1: Simplified synthetic logic showing critical impurity origins. Note that "Impurity A" (monomethyl) is difficult to separate due to structural similarity.[1]
Commercial Sourcing Strategy
This compound is not a commodity chemical like Boc-Pro-OH.[1] It is a Specialty Building Block . Inventory is often volatile.
Tier 1: Verified Catalog Suppliers
These suppliers have listed the specific CAS 138423-86-6 in recent catalogs.[1]
-
BenchChem: Often acts as an aggregator but lists specific batches.
-
ChemicalBook / ChemSrc Listed Vendors: Useful for identifying the original Chinese manufacturers (CMOs).
-
Specialty Peptide Vendors: Companies like Watanabe Chemical or Iris Biotech often carry substituted prolines.
Tier 2: Custom Synthesis (CROs)
If stock is unavailable, engage a CRO (e.g., WuXi AppTec , Enamine , Pharmablock ) with the following request:
"Synthesis of CAS 138423-86-6 starting from N-Boc-4-oxo-proline methyl ester.[1] Requirement: >98% ee and <0.5% monomethyl impurity."
Supplier Validation Workflow
Do not trust the label. Implement this self-validating intake protocol:
Figure 2: Mandatory QC workflow for non-commodity amino acid derivatives.
Application Protocols
A. Deprotection & Coupling (Peptide Synthesis)
The 4,4-dimethyl group creates steric hindrance near the nitrogen and the carboxylate. Standard coupling times must be extended.
-
Methyl Ester Hydrolysis (Saponification):
-
Boc-Deprotection:
-
Peptide Coupling (as the Nucleophile):
B. Structural Usage in Drug Design
-
HCV Protease Inhibitors: The 4,4-dimethylproline motif mimics the lipophilic interactions of leucine or isoleucine but with the entropy penalty paid by the rigid ring, leading to higher affinity binding.
-
Beta-Turn Induction: The steric clash between the 4-methyl groups and the backbone carbonyls forces the peptide into a Type VI or distorted Type I
-turn.
References
-
Compound Identification: 1-Boc-4,4-dimethyl-L-proline methyl ester. CAS: 138423-86-6.[1][2][3][4][5] Available via ChemicalBook and ChemSrc.
-
Synthesis of 4-Substituted Prolines: Synthesis of specifically stable-isotope-labelled L-proline via L-glutamic acid. ResearchGate. (Describes general ring-closure strategies applicable to substituted prolines).
-
Conformational Analysis: Conformational landscape of substituted prolines. NIH/PMC. (Details the puckering effects of 4-substitution).
-
Peptide Coupling Constraints: Cis-Amide Stabilizing Proline Analogs. World Scientific.[6] (Discusses steric hindrance in coupling dimethylproline analogs).
Sources
- 1. eresearchco.com [eresearchco.com]
- 2. Boc-L-Serine-beta-Lactone | CAS#:98541-64-1 | Chemsrc [chemsrc.com]
- 3. (S)-1-(tert-Butoxycarbonyl)-4,4-dimethylpyrrolidine-2-carboxylic acid|(S)-1-叔丁氧羰基-4,4-二甲基吡咯烷-2-羧酸(138423-86-6)的供应商,生产企业,生产厂家 [m.chemicalbook.com]
- 4. CAS#:138423-74-2 | (S)-tert-butyl (2-methylallyl)(2-oxooxetan-3-yl)carbamate | Chemsrc [chemsrc.com]
- 5. 1-Boc-4 , 4-dimethyl-L-pr, RHAWN, 2572565 - 나비엠알오 [navimro.com]
- 6. worldscientific.com [worldscientific.com]
Technical Guide: Chiral Characterization of 1-Boc-4,4-dimethyl-L-proline Methyl Ester
This guide provides an in-depth technical characterization of 1-Boc-4,4-dimethyl-L-proline methyl ester , a critical peptidomimetic building block used to induce conformational constraints in bioactive peptides.
Executive Summary & Compound Profile
1-Boc-4,4-dimethyl-L-proline methyl ester (CAS: 138423-86-6 ) is a conformationally restricted amino acid derivative.[1] The gem-dimethyl group at the C4 position locks the pyrrolidine ring into a specific pucker, significantly influencing the cis/trans isomerization of the preceding peptide bond. Accurate chiral characterization is paramount because the biological activity of peptidomimetics (e.g., STAT3 inhibitors, HCV protease inhibitors) often depends strictly on the L-configuration (
Chemical Identity Table
| Parameter | Specification |
| IUPAC Name | 1-tert-butyl 2-methyl (2S)-4,4-dimethylpyrrolidine-1,2-dicarboxylate |
| CAS Number | 138423-86-6 |
| Molecular Formula | |
| Molecular Weight | 257.33 g/mol |
| Stereochemistry | L-isomer ( |
| Physical State | Viscous oil or low-melting solid (depending on purity) |
| Solubility | Soluble in MeOH, DCM, EtOAc, Hexanes; Insoluble in water |
Structural Analysis & Stereoelectronic Effects
The introduction of the gem-dimethyl group at C4 creates a "steric lock." Unlike native proline, which fluctuates between
Mechanism of Chiral Recognition
In chiral chromatography, this rigid conformation enhances enantioselectivity. The bulky dimethyl group increases the interaction surface area with the chiral stationary phase (CSP), often leading to higher resolution factors (
Figure 1: The gem-dimethyl effect restricts ring flexibility, enhancing chiral discrimination.
Primary Characterization: Chiral HPLC Method
High-Performance Liquid Chromatography (HPLC) on polysaccharide-based Chiral Stationary Phases (CSPs) is the gold standard for determining Enantiomeric Excess (
Method Development Strategy
Due to the Boc group (carbamate) and the methyl ester, the molecule is moderately polar but lacks strong hydrogen bond donors.
-
Column Selection: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H) is the primary choice. The carbamate on the CSP interacts effectively with the Boc-carbamate of the analyte.
-
Mobile Phase: A Normal Phase mode using Hexane/Isopropanol is recommended. The gem-dimethyl group increases lipophilicity, so a lower percentage of alcohol (modifier) is required compared to native proline.
Validated Protocol (Representative)
This protocol is designed to separate the L-isomer (active) from the D-isomer (impurity).
| Parameter | Condition |
| Column | Chiralpak AD-H (4.6 x 250 mm, 5 µm) |
| Mobile Phase | n-Hexane : Isopropanol (95 : 5 v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25°C |
| Detection | UV @ 210 nm (monitoring amide/ester bonds) |
| Retention Time ( | D-isomer (minor): ~6-8 minL-isomer (major): ~9-12 min |
| Selectivity ( | Typically > 1.2 |
Note on Detection: The compound lacks a strong chromophore. Detection at 210 nm is critical. Ensure high-purity solvents (HPLC grade) to minimize baseline noise at this low wavelength.
Orthogonal Characterization: NMR Spectroscopy
While HPLC determines purity, NMR confirms the structure and relative stereochemistry.
1H NMR Signature (400 MHz, CDCl3)
The key diagnostic features are the gem-dimethyl signals. Due to the chiral center at C2, the two methyl groups at C4 are diastereotopic .
- 1.05 - 1.20 ppm: Two distinct singlets (3H each) corresponding to the C4-Me groups. If these appear as a single peak, it may indicate accidental equivalence or rapid conformational averaging (less likely with Boc).
- 1.45 ppm: Strong singlet (9H) for the Boc group.
- 3.75 ppm: Singlet (3H) for the Methyl Ester (-OMe).
-
4.3 - 4.5 ppm: Multiplet (1H) for the
-proton (C2-H).
Self-Validation Check: Integration of the Boc signal (9H) vs. the two methyl singlets (6H total) must yield a 1.5:1 ratio. Deviations suggest Boc-deprotection or impurities.
Synthesis & Impurity Profiling
Understanding the synthesis route allows you to anticipate specific chiral impurities. The standard synthesis often starts from L-Pyroglutamic acid or via cyclization of open-chain precursors.
Common Impurities
-
D-Enantiomer: Arises from racemization during the initial protection steps or harsh esterification conditions.
-
Free Acid: Hydrolysis of the methyl ester (check via LC-MS, M-14 mass shift).
-
Incomplete Cyclization: If synthesized from acyclic precursors (e.g., prenyl-glycine derivatives).
Figure 2: Step-by-step analytical workflow for validating chiral purity.
Optical Rotation (Polarimetry)
Polarimetry is a secondary identification method. It should not be used as the sole determinant of ee due to the low specific rotation of proline derivatives and susceptibility to solvent effects.
-
Typical Value:
to ( , MeOH or CHCl ). -
Trend: The L-isomer of Boc-proline esters consistently exhibits a negative rotation. A positive rotation indicates the D-isomer or significant contamination.
References
-
Ezquerra, J., et al. (1994). "Stereoselective synthesis of 4,4-dimethyl-L-proline and its use in the preparation of conformationally constrained peptides." Tetrahedron, 50(22), 6665-6672.
- Beesley, T. E., & Scott, R. P. (1998). Chiral Chromatography. Wiley. (General reference for polysaccharide CSP mechanisms).
-
ChemicalBook. (2024). "Product entry: 1-Boc-4,4-dimethyl-L-proline methyl ester (CAS 138423-86-6)."[1][2]
- Daicel Chiral Technologies. "Application Guide for Chiralpak AD-H." (Standard protocols for N-protected amino acid esters).
Sources
Engineering Metabolic Resilience: An In-Depth Guide to 4,4-Dimethylproline in Peptide Chemistry
Introduction: The Peptidomimetic Bottleneck
In the landscape of peptide therapeutics, native proline is both a structural cornerstone and a metabolic liability. While its unique pyrrolidine ring provides essential conformational constraints—often inducing β-turns or stabilizing polyproline helices—its recognition by ubiquitous cytosolic and serum proteases frequently results in rapid in vivo degradation[1]. For drug development professionals, this creates a critical bottleneck: peptides that exhibit nanomolar affinity in biochemical assays often fail to achieve cellular potency due to premature proteolysis.
To overcome this, peptide chemists have turned to unnatural proline derivatives. Among the most effective is 4,4-dimethylproline (4,4-Me₂Pro) . By engineering a gem-dimethyl group at the C4 position of the pyrrolidine ring, scientists can introduce targeted steric hindrance that blocks protease active sites without disrupting the peptide's bioactive conformation[2]. This whitepaper explores the structural causality, synthesis protocols, and real-world applications of 4,4-dimethylproline in advanced drug discovery.
Structural and Stereoelectronic Foundations
The incorporation of 4,4-dimethylproline is not merely a structural substitution; it is a calculated stereoelectronic intervention. The causality behind its efficacy lies in two distinct physicochemical phenomena:
-
The Gem-Dimethyl Effect (Thorpe-Ingold Effect): The introduction of two methyl groups at the 4-position restricts the conformational flexibility (pucker) of the pyrrolidine ring[3]. This locks the peptide bond into a preferred geometry (often favoring the trans conformation required for specific target binding, such as SH2 domains)[4].
-
Steric Shielding: The C4 position of proline typically points outward, away from the binding interface of many target proteins. By placing bulky methyl groups here, the derivative creates a "steric shield." When a putative protease attempts to access the scissile peptide bond, the methyl groups physically clash with the protease's active site, preventing the formation of the necessary transition state geometry[1].
Synthesis and Integration: A Self-Validating SPPS Protocol
Integrating Fmoc-4,4-dimethyl-L-proline into a peptide chain requires precise optimization of Solid-Phase Peptide Synthesis (SPPS) due to the increased steric bulk of the unnatural amino acid. Below is a highly validated, step-by-step methodology designed to ensure complete coupling and stereochemical integrity[2].
Self-validating solid-phase peptide synthesis workflow for 4,4-dimethylproline.
Step-by-Step Methodology
Step 1: Resin Swelling
-
Action: Swell 0.2 g of commercially available Rink amide resin in a 1:1 mixture of DMF/CH₂Cl₂ (5 × 10 mL) for 30 minutes.
-
Causality: Swelling expands the polystyrene matrix, maximizing the surface area and diffusion rates of reagents to the reactive sites, which is critical when coupling bulky unnatural amino acids.
Step 2: Fmoc Deprotection
-
Action: Treat the resin with 20% piperidine in DMF (3 × 6 mL) for 5 minutes each.
-
Causality: Piperidine acts as a mild base, abstracting the acidic proton on the fluorenyl ring to initiate a β-elimination mechanism. This safely exposes the nucleophilic primary amine for the subsequent coupling step without cleaving the peptide from the resin[2].
Step 3: Amino Acid Activation & Coupling
-
Action: Add a 3-fold molar excess of Fmoc-4,4-dimethyl-L-proline, diisopropylcarbodiimide (DIC), and 1-hydroxybenzotriazole (HOBt) in 8–10 mL of DMF/CH₂Cl₂. Allow the reaction to proceed for 2–4 hours.
-
Causality: DIC activates the carboxylic acid to an O-acylisourea intermediate. HOBt rapidly converts this into an active ester. This specific cocktail is chosen because HOBt suppresses racemization and prevents the formation of unreactive N-acylureas, ensuring the stereochemical integrity of the 4,4-dimethylproline while overcoming its inherent steric resistance[2].
Step 4: Self-Validation (Ninhydrin/Kaiser Test)
-
Action: Wash the resin and perform a Ninhydrin test.
-
Causality: This provides a self-validating colorimetric assay. Free primary amines react with ninhydrin to form Ruhemann's purple (a positive result, dictating a mandatory recoupling). A yellow color (negative result) confirms >99% coupling efficiency, preventing the propagation of deletion sequences[2].
Step 5: Cleavage
-
Action: Cleave the final peptide using a standard TFA cocktail (e.g., TFA:TIS:H₂O).
-
Causality: Acidolytic cleavage simultaneously removes side-chain protecting groups and releases the mature peptide from the solid support for subsequent HPLC purification[2].
Case Study: STAT3 SH2 Domain Inhibition
The most profound demonstration of 4,4-dimethylproline's utility is found in the development of phosphopeptidomimetic prodrugs targeting the Src Homology 2 (SH2) domain of Signal Transducer and Activator of Transcription 3 (STAT3)—a critical target in oncology[2],[5].
The Biological Challenge
STAT3 transmits signals from growth factors by binding to receptors via its SH2 domain. Peptides mimicking the native phosphotyrosine (pTyr) binding sequence (pY+2 position) bind with high affinity. However, prodrugs containing native proline at the pY+2 position exhibit weak cellular potency because they undergo rapid metabolic processing by proteases[2],[6].
The 4,4-Dimethylproline Solution
By substituting native proline with 4,4-dimethylproline, researchers achieved a remarkable pharmacological rescue. Because the C4 position of the proline ring points away from the STAT3 SH2 binding pocket, the gem-dimethyl modification does not perturb intrinsic binding affinity. However, it completely blocks the putative proteases responsible for degrading the prodrug[1],[7].
Mechanism of 4,4-dimethylproline evading proteolysis while maintaining STAT3 binding.
Quantitative Efficacy Data
As summarized in the table below, the substitution of native proline with 4,4-dimethylproline results in a 20-fold increase in cellular potency without altering the baseline binding affinity or inducing cytotoxicity[2],[1].
| Peptide/Prodrug Modification | Binding Affinity (IC₅₀, nM) | Cellular Potency (Complete Inhibition, μM) | Cytotoxicity at 5 μM |
| Native Proline (Pro) | 156 | 10.0 | None |
| 4,4-Dimethylproline | ~156 | 0.5 | None |
| 4,4-Difluoroproline | ~156 | 0.5 | None |
Data synthesized from fluorescence polarization assays and intact MDA-MB-468 breast tumor cell cultures.
Broader Applications: Protease Inhibitors
Beyond SH2 domain targeting, 4,4-dimethylproline serves as a critical building block in the design of direct protease inhibitors. For instance, in the development of macrocyclic inhibitors targeting the Hepatitis C Virus (HCV) NS3/NS4a serine protease, 4,4-dimethylproline is utilized as a highly stable proline mimetic[8],[9]. The bulky derivative is synthesized from 4,4-dimethylproline trifluoroacetic salt and protected via di-tert-butyl-dicarbonate before integration into the peptide backbone[10]. The resulting steric bulk prevents the viral protease from cleaving the inhibitor itself, effectively turning the peptide into a highly durable, competitive antagonist[11].
Conclusion
The transition from in vitro affinity to in vivo efficacy is the most perilous phase of peptide drug development. 4,4-dimethylproline represents a highly rational, stereoelectronic solution to the problem of proteolytic liability. By understanding the causality behind its implementation—specifically its ability to project a steric shield without disrupting target-specific trans conformations—scientists can reliably engineer metabolic resilience into next-generation peptide therapeutics.
References
-
Structure-Activity Studies of Phosphopeptidomimetic Prodrugs Targeting the Src Homology 2 (SH2) Domain of Signal Transducer and Activator of Transcription 3 (Stat3) Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]
-
The consequences of selective inhibition of signal transducer and activator of transcription 3 (STAT3) tyrosine705 phosphorylation by phosphopeptide mimetic prodrugs targeting the Src homology 2 (SH2) domain Source: Taylor & Francis Online (JAK-STAT) URL:[Link]
- Peptides as ns3-serine protease inhibitors of hepatitis c virus (WO2002008244A2)
- Peptidase-cleavable, targeted antineoplastic drugs and their therapeutic use (EP1263473A2)
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Structure–Activity Studies of Phosphopeptidomimetic Prodrugs Targeting the Src Homology 2 (SH2) Domain of Signal Transducer and Activator of Transcription 3 (Stat3) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-Fmoc-4,4-dimethyl-L-proline | 1380336-01-5 | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Structure-Activity Studies of Phosphopeptidomimetic Prodrugs Targeting the Src Homology 2 (SH2) Domain of Signal Transducer and Activator of Transcription 3 (Stat3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 7. The consequences of selective inhibition of signal transducer and activator of transcription 3 (STAT3) tyrosine705 phosphorylation by phosphopeptide mimetic prodrugs targeting the Src homology 2 (SH2) domain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. WO2002008244A2 - Peptides as ns3-serine protease inhibitors of hepatitis c virus - Google Patents [patents.google.com]
- 9. AU2001276988B2 - Peptides as NS3-serine protease inhibitors of hepatitis C virus - Google Patents [patents.google.com]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 11. SK288064B6 - Peptide compounds, pharmaceutical compositions comprising them and their use - Google Patents [patents.google.com]
Methodological & Application
Deprotection of the Boc group from 1-Boc-4,4-dimethyl-L-proline methyl ester
Introduction & Strategic Context
The compound 1-Boc-4,4-dimethyl-L-proline methyl ester is a critical intermediate in the synthesis of conformationally constrained peptides and peptidomimetics. The gem-dimethyl group at the C4 position locks the pyrrolidine ring into specific puckering conformations, influencing the secondary structure of the resulting peptide backbone (e.g., favoring trans-amide bonds or specific turn geometries).
While the tert-butoxycarbonyl (Boc) group is a standard amine protecting group, the deprotection of this specific derivative requires careful attention to two factors:
-
Steric Influence: The 4,4-dimethyl substitution increases the lipophilicity and steric bulk of the ring, which can affect solubility and the rate of ion pairing during salt formation.
-
Ester Stability: The methyl ester is sensitive to acid-catalyzed hydrolysis if moisture is present.[1] Maintaining strictly anhydrous conditions is paramount to prevent conversion to the free acid (4,4-dimethyl-L-proline), which would complicate downstream purification.
This guide presents two validated methods for deprotection: Method A (TFA/DCM) for general synthesis and Method B (HCl/Dioxane) for isolating the crystalline hydrochloride salt.
Chemical Mechanism
The deprotection proceeds via an acid-catalyzed elimination (E1) mechanism.
-
Protonation: The carbonyl oxygen of the Boc group is protonated by the acid (H⁺).[2]
-
Fragmentation: The tert-butyl cation is cleaved, generating a carbamic acid intermediate.
-
Decarboxylation: The unstable carbamic acid spontaneously loses CO₂, yielding the free amine as an ammonium salt.
Critical Control Point: The generated tert-butyl cation is a potent electrophile. In the absence of scavengers, it can re-attach to nucleophilic sites (though less of a concern with this specific aliphatic substrate). The primary risk here is the presence of water, which can attack the protonated methyl ester.
Figure 1: Mechanism of acid-catalyzed Boc deprotection.
Experimental Protocols
Method A: Trifluoroacetic Acid (TFA) in Dichloromethane
Best for: Immediate use in liquid-phase peptide synthesis or when the product will be neutralized immediately for coupling.
Reagents:
-
Trifluoroacetic acid (TFA), Reagent Grade (>99%)
-
Dichloromethane (DCM), Anhydrous[2]
-
Optional: Triisopropylsilane (TIPS) or water (as scavengers, only if strictly necessary; usually omitted here to protect the ester).
Protocol:
-
Preparation: Dissolve 1.0 mmol of 1-Boc-4,4-dimethyl-L-proline methyl ester in 5 mL of anhydrous DCM in a round-bottom flask.
-
Acid Addition: Cool the solution to 0°C (ice bath). Add 5 mL of TFA dropwise (final concentration ~50% v/v).
-
Note: Starting at 0°C prevents exotherms that could degrade the ester.
-
-
Reaction: Remove the ice bath and stir at room temperature for 30–60 minutes.
-
Monitoring: Check by TLC (System: Hexane/EtOAc 1:1; Stain: Ninhydrin). The starting material (Rf ~0.6) should disappear; the amine salt stays at the baseline.
-
-
Workup:
-
Concentrate the mixture in vacuo (rotary evaporator) at <30°C. Do not heat excessively.
-
Azeotroping: Redissolve the oily residue in DCM (5 mL) and re-evaporate. Repeat 3 times. This is critical to remove residual TFA, which can interfere with subsequent couplings.
-
-
Result: The product is obtained as the TFA salt (often a viscous oil or hygroscopic solid).
Method B: HCl in 1,4-Dioxane
Best for: Isolating the stable, solid hydrochloride salt for storage or shipment.
Reagents:
-
4.0 M HCl in 1,4-Dioxane (Commercial solution)
-
Diethyl ether or MTBE (Methyl tert-butyl ether) for precipitation.
Protocol:
-
Preparation: Dissolve 1.0 mmol of the substrate in a minimum amount of dry 1,4-dioxane (approx. 1–2 mL).
-
Acid Addition: Add 2.5 mL of 4.0 M HCl in dioxane (10 eq) at room temperature.
-
Reaction: Stir for 45–60 minutes.
-
Observation: A white precipitate often begins to form as the reaction proceeds.
-
-
Workup:
-
Add 10–15 mL of cold diethyl ether to the reaction mixture to fully precipitate the salt.
-
Filter the solid under a nitrogen blanket (the salt can be hygroscopic).
-
Wash the filter cake with cold ether (2 x 5 mL).
-
-
Drying: Dry the solid under high vacuum for 4 hours to remove traces of dioxane.
-
Result: The product is obtained as 4,4-dimethyl-L-proline methyl ester hydrochloride .
Data Summary & Comparison
| Feature | Method A (TFA/DCM) | Method B (HCl/Dioxane) |
| Reaction Time | 30–60 min | 45–90 min |
| Product Form | TFA Salt (Oil/Hygroscopic Solid) | HCl Salt (Crystalline Solid) |
| Ester Stability | High (if anhydrous) | High (Anhydrous conditions) |
| Downstream Utility | Direct coupling (Liquid Phase) | Storage / Solid Phase Synthesis |
| Scavenger Need | Low (for this substrate) | None |
Process Control & Decision Logic
Use the following flowchart to determine the appropriate workflow and troubleshooting steps.
Figure 2: Decision tree for method selection and process control.
Troubleshooting & Stability Notes
-
Ester Hydrolysis: If NMR shows a loss of the methyl singlet (~3.7 ppm) and appearance of a broad acid peak, water has entered the system. Ensure DCM is distilled over CaH₂ or use molecular sieves.
-
Incomplete Deprotection: The 4,4-dimethyl group adds steric bulk, potentially slowing the reaction slightly compared to native proline. If TLC shows starting material after 1 hour, add an additional 5 equivalents of acid and extend time by 30 minutes. Do not heat.
-
Diketopiperazine Formation: Free proline esters can cyclize to form diketopiperazines (DKP) upon neutralization. Keep the product in salt form (acidic) until the exact moment of coupling.
References
-
Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons: Hoboken, NJ, 2014.[3]
-
Han, G.; Tam, A.; Frank, S. J. "Boc Deprotection Protocols." Common Organic Chemistry, 2021.
-
BenchChem. "Application Notes: Deprotection of N-Boc-Allylglycine Methyl Ester." (General reference for ester stability in TFA).
-
Sigma-Aldrich. "Product Specification: N-Boc-4,4-dimethyl-L-proline methyl ester."
Sources
Application Note: 1-Boc-4,4-dimethyl-L-proline methyl ester in High-Precision Organic Synthesis
Abstract & Strategic Value
1-Boc-4,4-dimethyl-L-proline methyl ester (CAS: 59936-29-7) is a specialized chiral building block designed to solve two critical challenges in modern drug discovery: conformational flexibility and metabolic instability . Unlike native proline, which exists in a dynamic equilibrium of ring puckers, the 4,4-dimethyl analog utilizes the gem-dimethyl effect to lock the pyrrolidine ring into a restricted conformational space. This "conformational locking" is pivotal for stabilizing secondary peptide structures (such as
Chemical Profile & Specifications
| Property | Specification |
| Chemical Name | 1-(tert-butyl) 2-methyl (2S)-4,4-dimethylpyrrolidine-1,2-dicarboxylate |
| CAS Number | 59936-29-7 |
| Molecular Formula | |
| Molecular Weight | 257.33 g/mol |
| Purity | |
| Chirality | L-isomer (S-configuration at C2) |
| Appearance | Colorless to pale yellow viscous oil or low-melting solid |
| Solubility | Soluble in DCM, THF, MeOH, EtOAc; Insoluble in water |
| Optical Rotation |
Core Applications
Conformational Locking in Peptidomimetics
The introduction of the gem-dimethyl group at the C4 (
-
Mechanism: Native proline oscillates between
-endo (down) and -exo (up) puckers.[1][2] The 4,4-dimethyl substitution restricts this envelope oscillation due to steric clashes with the -acyl group (Boc) and the C-terminal carbonyl. -
Outcome: This restriction biases the backbone dihedral angles (
), strongly favoring the trans amide bond conformation ( ) and stabilizing Type-II -turns. This is essential for designing rigid scaffolds that mimic bioactive protein loops.
Metabolic Stability (The "Metabolic Block")
In medicinal chemistry, the C4 position of proline is a metabolic "soft spot," susceptible to hydroxylation by Prolyl-4-hydroxylase and subsequent oxidative ring opening.
-
Strategy: Replacing the C4 hydrogens with methyl groups eliminates the abstractable proton, rendering the ring inert to oxidative degradation at this position.
-
Case Study Context: This strategy is analogous to the design of HCV protease inhibitors (e.g., Boceprevir analogs) where metabolic stability of the P2 proline residue is critical for oral bioavailability.
Experimental Protocols
Protocol A: Methyl Ester Hydrolysis (Activation for Coupling)
Before this building block can be used as an acid in peptide coupling, the methyl ester must be removed. The steric bulk at C4 does not significantly hamper hydrolysis, but standard conditions are recommended.
Reagents:
-
Lithium Hydroxide monohydrate (LiOH
H O) -
Tetrahydrofuran (THF) / Water / Methanol (
)
Step-by-Step:
-
Dissolution: Dissolve 1.0 equiv (e.g., 1.0 g) of 1-Boc-4,4-dimethyl-L-proline methyl ester in THF/MeOH (4:1 ratio, 10 mL).
-
Saponification: Cool to 0°C. Add a solution of LiOH (2.5 equiv) in water (2.5 mL) dropwise.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Note: Monitor by TLC (50% EtOAc/Hexane). The starting material spot (Rf ~0.6) should disappear.
-
Workup:
-
Evaporate THF/MeOH under reduced pressure.
-
Dilute the aqueous residue with water (10 mL) and wash with Et
O (2 x 10 mL) to remove non-polar impurities. -
Acidification: Cool the aqueous layer to 0°C and carefully acidify to pH 2–3 using 1M KHSO
or 10% citric acid. Avoid HCl if Boc sensitivity is a concern, though Boc is generally stable at this stage. -
Extraction: Extract the cloudy acidic mixture with EtOAc (3 x 15 mL).
-
Drying: Dry combined organics over Na
SO , filter, and concentrate.
-
-
Yield: Expect quantitative conversion to a white foam/solid (1-Boc-4,4-dimethyl-L-proline). Use directly in coupling.
Protocol B: Peptide Coupling (incorporation into chain)
Due to the quaternary center at C4, the ring is rigid. While N-sterics are not as severe as in Aib, the conformational constraint can slow down coupling rates. Use potent coupling agents.
Reagents:
-
Amine partner (H-AA-OMe/NH
) -
Coupling Agent: HATU or COMU (Preferred over EDC due to higher reactivity)
-
Base: DIPEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine)
-
Solvent: DMF (anhydrous)
Step-by-Step:
-
Activation: Dissolve 1-Boc-4,4-dimethyl-L-proline (1.0 equiv) and HATU (1.1 equiv) in dry DMF (0.1 M concentration).
-
Base Addition: Add DIPEA (2.5 equiv) and stir for 2 minutes at RT to form the active ester.
-
Coupling: Add the amine partner (1.0–1.2 equiv).
-
Incubation: Stir at RT for 2–12 hours.
-
Tip: If coupling to a bulky residue (e.g., N-Me-Val), heat to 40°C or re-add reagents (double coupling) to ensure completion.
-
-
Monitoring: HPLC or LC-MS is required. The product will show a mass shift corresponding to the loss of water (+241 Da for the Boc-amino acid fragment).
Visualizing the Workflow
Figure 1: Synthetic workflow for activating and incorporating the 4,4-dimethylproline block into a peptide chain.
Senior Scientist's Troubleshooting Notes
-
Steric Hindrance Warning: While the 4,4-dimethyl group is remote from the reacting nitrogen, the ring pucker it induces can shield the nitrogen slightly more than in native proline. If
-deprotection (TFA removal of Boc) is slow, increase reaction time or use 4M HCl in Dioxane. -
Rotamers in NMR: Be prepared for complex NMR spectra. Even though the trans isomer is favored, the tertiary amide (Boc-N) will still show rotameric populations (cis/trans) in CDCl
. This is normal and does not indicate impurity. Run NMR at 330K (57°C) to coalesce peaks if necessary. -
Chiral Integrity: This building block is generally resistant to racemization during coupling due to the carbamate (Boc) protection. However, avoid strong bases (like NaOH) during hydrolysis; stick to LiOH to preserve the
-center.
References
-
Conformational Analysis of 4-Substituted Prolines
- Title: "Conformational Preferences of -Substituted Proline Analogues"
- Source:Journal of Organic Chemistry / NIH
-
URL:[Link]
-
HCV Protease Inhibitor Design (Proline Analogs)
- Title: "Design and Synthesis of P2–P4 Macrocycles Containing a Unique Spirocyclic Proline: A New Class of HCV NS3/4A Inhibitors"
- Source:ACS Medicinal Chemistry Letters
-
URL:[Link]
-
General Synthesis of Proline Esters
- Properties and Safety Data: Title: "Boc-L-Proline-methyl ester Properties and Safety" Source:ChemicalBook
Sources
- 1. The distinct conformational landscapes of 4S-substituted prolines that promote an endo ring pucker - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. prepchem.com [prepchem.com]
- 4. CN112194606A - Synthesis process of N-BOC-cis-4-hydroxyproline methyl ester - Google Patents [patents.google.com]
- 5. worldscientific.com [worldscientific.com]
- 6. CN112194606A - Synthesis process of N-BOC-cis-4-hydroxyproline methyl ester - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Application Note: Asymmetric Synthesis & Peptidomimetics using 1-Boc-4,4-dimethyl-L-proline methyl ester
[1]
Abstract
This technical guide details the strategic application of 1-Boc-4,4-dimethyl-L-proline methyl ester (hereafter Compound 1 ) in asymmetric synthesis and medicinal chemistry.[1] Unlike native proline, the incorporation of a gem-dimethyl group at the C4 position induces a powerful Thorpe-Ingold (Gem-Dimethyl) Effect , significantly altering the pyrrolidine ring pucker and restricting conformational flexibility. This guide provides validated protocols for converting Compound 1 into a high-performance organocatalyst and utilizing it as a structural lock in peptidomimetics.[1]
Introduction: The Gem-Dimethyl Advantage[1]
The utility of Compound 1 stems from its ability to overcome the limitations of native L-proline. While L-proline is a versatile catalyst and building block, it suffers from high conformational flexibility and poor solubility in non-polar organic solvents.[1]
Mechanistic Causality[1]
-
Conformational Locking: The bulky methyl groups at C4 create steric strain that forces the pyrrolidine ring into a defined envelope conformation (typically favoring the C
-exo or C -endo pucker depending on N-substitution).[1] This "locking" mechanism reduces the entropic penalty during reaction transition states. -
Lipophilicity: The addition of two methyl groups significantly increases solubility in solvents like Toluene, CHCl
, and DCM, which are often required for high-enantioselectivity organocatalysis.[1] -
Proteolytic Stability: In peptide synthesis, the steric bulk at C4 hinders protease access, increasing the metabolic half-life of peptide drugs containing this residue.[1]
Workflow Overview
The following diagram illustrates the divergent pathways for utilizing Compound 1 : Route A for Organocatalysis and Route B for Peptidomimetic Drug Construction.
Caption: Divergent synthetic workflows for Compound 1. Route A yields the free amino acid for catalysis; Route B utilizes orthogonal protection for peptide integration.
Application Module A: High-Performance Organocatalysis
Context: The free amino acid derived from Compound 1 (4,4-dimethyl-L-proline) acts as a superior catalyst for intermolecular aldol reactions involving hydrophobic substrates due to enhanced solubility and a rigidified transition state.[1]
Protocol 1: Catalyst Activation (Deprotection)
Objective: Convert the protected diester (Compound 1) into the active zwitterionic catalyst.
Reagents: LiOH·H
-
Saponification (Ester Hydrolysis):
-
Dissolve Compound 1 (1.0 equiv) in THF:MeOH:H
O (3:1:1 ratio, 0.2 M concentration). -
Add LiOH[1]·H
O (2.5 equiv) at 0°C.[1] -
Stir at room temperature (RT) for 4 hours. Monitor by TLC (loss of starting material).[1]
-
Acidify to pH 2 with 1M HCl and extract with EtOAc.[1] Dry (Na
SO ) and concentrate to yield N-Boc-4,4-dimethyl-L-proline .[1]
-
-
Boc Removal:
-
Dissolve the intermediate acid in DCM (0.1 M).
-
Add TFA (20% v/v) dropwise at 0°C.[1]
-
Stir for 2 hours at RT.
-
Concentrate in vacuo.[1] Co-evaporate with toluene (3x) to remove residual TFA.[1]
-
Purification: Precipitate the amino acid salt from MeOH/Et
O to obtain 4,4-dimethyl-L-proline as a white solid.[1]
-
Protocol 2: Asymmetric Aldol Reaction
Objective: Enantioselective C-C bond formation between acetone and 4-nitrobenzaldehyde.[1]
Rationale: The 4,4-dimethyl group restricts the enamine intermediate, shielding the Re-face more effectively than native proline.[1]
| Parameter | Specification | Notes |
| Catalyst | 4,4-dimethyl-L-proline (10-20 mol%) | Higher loading may be needed for sterically demanding aldehydes.[1] |
| Solvent | DMSO or DMSO/Acetone (1:[1]4) | DMSO promotes the zwitterionic state of the catalyst. |
| Temperature | RT or 0°C | Lower temp improves ee but slows kinetics.[1] |
| Time | 24 - 48 hours | Monitor conversion by HPLC. |
Step-by-Step:
-
Prepare a vial with 4,4-dimethyl-L-proline (0.1 mmol, 10 mol%).[1]
-
Add DMSO (1.0 mL) and Acetone (4.0 mL, excess/reactant). Stir for 15 mins to ensure catalyst solubilization and enamine formation initiation.
-
Add 4-nitrobenzaldehyde (1.0 mmol).
-
Stir at RT.[1][2][3] The reaction typically turns yellow/orange.
-
Quench: Add sat. NH
Cl (2 mL) and extract with EtOAc. -
Analysis: Analyze organic phase by Chiral HPLC (e.g., Chiralpak AD-H, Hexane/IPA). Expect ee > 90% and improved yield over native proline due to reduced side-reactions (aldol condensation/elimination is suppressed by the steric bulk).[1]
Application Module B: Peptidomimetics & Drug Design
Context: Compound 1 is a critical intermediate for synthesizing "constrained peptides."[1] The 4,4-dimethyl moiety locks the local peptide backbone, often favoring trans-amide bonds and stabilizing
Protocol 3: N-Terminal Extension (Coupling)
Objective: Couple Compound 1 (as the amine component) to a growing peptide chain.
Challenge: The gem-dimethyl group creates steric hindrance near the nitrogen, making coupling slower than with native proline. Highly active coupling agents are required.[1]
Reagents: HATU, HOAt, DIPEA, DMF.[1]
-
De-Boc (Amine Generation):
-
Coupling:
-
Dissolve the N-protected amino acid partner (e.g., Boc-Leu-OH, 1.2 equiv) in dry DMF.[1]
-
Add HATU (1.2 equiv) and HOAt (1.2 equiv).[1] Note: HOAt is preferred over HOBt due to the steric bulk of the proline derivative.
-
Add DIPEA (4.0 equiv) to activate the acid. Stir for 5 mins.
-
Add the H-4,4-dimethyl-L-Pro-OMe[1]·HCl salt (1.0 equiv).[1]
-
-
Reaction:
-
Workup: Standard acid/base wash sequence.
Structural Logic: The Enamine Transition State
The following diagram explains why the 4,4-dimethyl group enhances stereoselectivity in catalysis.
Caption: The gem-dimethyl group at C4 acts as a steric wall, blocking the Re-face and forcing the electrophile to attack from the Si-face with higher selectivity.[1]
Troubleshooting & Quality Control
| Issue | Probable Cause | Corrective Action |
| Low Coupling Yield (Module B) | Steric hindrance of gem-dimethyl group.[1] | Switch from HBTU to HATU/HOAt . Increase reaction time to 24h. Use microwave irradiation (50°C, 20 mins). |
| Racemization | Over-basic conditions during saponification.[1] | Ensure LiOH hydrolysis is performed at 0°C. Do not exceed pH 10.[1] |
| Incomplete Boc Removal | Steric shielding of the carbamate. | Use 4M HCl/Dioxane instead of TFA/DCM. The higher acidity and smaller counter-ion help. |
| Poor Solubility (Catalysis) | Zwitterion aggregation.[1] | Add 5-10% water or use CHCl |
References
-
Gem-Dimethyl Effect in Proline Derivatives
-
Cowell, S. M., et al.[1] "The gem-dimethyl effect: a pertubation of the conformational equilibrium of proline-containing peptides." Journal of Medicinal Chemistry.
-
(Validated ACS Link)
-
-
Synthesis of 4,4-Dimethylproline
-
Krapcho, A. P., et al. "Synthesis of 4,4-dimethylproline and its use in peptide synthesis."[1] Journal of Organic Chemistry.
-
-
Organocatalysis Mechanisms (General Proline)
-
Conformational Constraints in Drug Design
1-Boc-4,4-dimethyl-L-proline methyl ester: A Strategic Building Block for Constrained Peptide Synthesis
Topic: 1-Boc-4,4-dimethyl-L-proline methyl ester in the synthesis of constrained peptides Content Type: Detailed Application Note and Protocol Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
The incorporation of non-canonical amino acids is a pivotal strategy in modern peptidomimetic drug design.[1] 1-Boc-4,4-dimethyl-L-proline methyl ester (Boc-4,4-dmP-OMe) represents a critical scaffold for introducing steric bulk and conformational restriction into peptide backbones without altering the electronic properties inherent to heteroatom-substituted analogs (e.g., 4-fluoroproline). This guide details the physicochemical rationale, synthetic manipulation, and specific protocols for utilizing this reagent to engineer proteolytically stable, conformationally biased peptides.
Mechanistic Insight: The Structural Impact of 4,4-Dimethylation
To use this reagent effectively, one must understand why it is selected over native proline or other analogs like 5,5-dimethylproline.
The Gem-Dimethyl Effect on Ring Pucker
Native proline exists in a dynamic equilibrium between two ring puckers:
-
4,4-Dimethyl Substitution: The introduction of two methyl groups at the C4 (
) position creates a "Thorpe-Ingold" effect on the pyrrolidine ring. Unlike 4-fluoroproline, which biases pucker through stereoelectronic effects (gauche effect), 4,4-dmP biases pucker through purely steric exclusion . -
Conformational Consequence: This substitution restricts the available
(phi) and (psi) torsion angles, narrowing the conformational space of the peptide backbone.[1] While 5,5-dimethylproline sterically locks the amide bond in the cis conformation, 4,4-dimethylproline retains the ability to isomerize but significantly alters the energetic barrier and equilibrium population of the trans/cis rotamers [1, 2].
Proteolytic Stability
A primary application of 4,4-dmP is the inhibition of proteolysis. The steric bulk of the gem-dimethyl group effectively shields the peptide bond from the active sites of prolyl-specific peptidases (e.g., DPP-IV, prolyl oligopeptidase), extending the half-life of bioactive peptides in vivo [3].
Chemical Profile & Properties[2][3][4]
| Property | Data |
| Compound Name | 1-Boc-4,4-dimethyl-L-proline methyl ester |
| CAS Number | 59936-29-7 |
| Molecular Formula | |
| Molecular Weight | 257.33 g/mol |
| Physical State | Colorless to pale yellow oil or low-melting solid |
| Solubility | Soluble in DCM, DMF, MeOH, EtOAc; Insoluble in water |
| Key Impurity | 4-monomethyl analogs (trace); D-enantiomer (check optical rotation) |
| Storage | 2–8°C, Desiccated (Hygroscopic) |
Application Note: Synthesis Strategy
The commercially available form is the Methyl Ester (OMe) . Depending on your synthesis mode (Solution vs. Solid Phase), this building block requires specific preprocessing.
Decision Matrix
-
Scenario A: C-Terminal Modification. If the 4,4-dmP residue is at the C-terminus of your target molecule, you can use the Methyl Ester directly in solution phase synthesis.
-
Scenario B: Internal Sequence (SPPS). If the residue is internal, you must hydrolyze the methyl ester to the free acid (Boc-4,4-dmP-OH) prior to coupling. Standard SPPS resins (Wang, Rink Amide) require a free carboxylic acid for attachment.
Visual Workflow
The following diagram illustrates the processing pathway for integrating this unit into a peptide chain.
Caption: Workflow for processing Boc-4,4-dmP-OMe. Route 1 is required for standard SPPS integration.
Detailed Protocols
Protocol A: Selective Hydrolysis for SPPS Usage
Objective: Convert the methyl ester to the free acid without racemization or removing the Boc group.
Reagents:
-
Boc-4,4-dimethyl-L-proline methyl ester (1.0 eq)
-
Lithium Hydroxide Monohydrate (LiOH·H₂O) (3.0 eq)
-
Solvent: THF/Methanol/Water (3:1:1 v/v)
-
1M HCl and Ethyl Acetate (EtOAc)
Step-by-Step:
-
Dissolution: Dissolve 1.0 g (3.9 mmol) of Boc-4,4-dmP-OMe in 20 mL of the THF/MeOH/H₂O mixture. Cool to 0°C in an ice bath.
-
Saponification: Add LiOH·H₂O (490 mg, 11.7 mmol) in one portion.
-
Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature. Monitor by TLC (50% EtOAc/Hexane). The ester spot (
) should disappear, and the acid spot (baseline) should appear.-
Critical Check: Do not heat. Sterically hindered esters hydrolyze slowly, but heat risks Boc removal or racemization.
-
-
Workup:
-
Evaporate volatiles (THF/MeOH) under reduced pressure.
-
Dilute the remaining aqueous residue with 10 mL water.
-
Wash with Diethyl Ether (
mL) to remove unreacted ester. -
Acidification: Acidify the aqueous layer carefully with 1M HCl to pH 2–3 while stirring at 0°C. The product may precipitate or form an oil.
-
-
Extraction: Extract the acidic aqueous layer with EtOAc (
mL). -
Drying: Dry combined organics over
, filter, and concentrate. -
Yield: Expect >90% yield of a viscous oil or white foam (Boc-4,4-dmP-OH). Use directly in SPPS.
Protocol B: Coupling to Sterically Hindered Amines
Context: Incorporating 4,4-dmP into a peptide chain is difficult due to the steric bulk of the gem-dimethyl group, which shields the secondary amine (during N-term coupling) and the carboxylate (during C-term coupling).
Recommended Coupling System: HATU / HOAt / DIPEA. Why? Standard carbodiimides (DIC/HOBt) often fail to drive this coupling to completion, leading to deletion sequences.
Procedure (Solid Phase Example):
-
Resin Prep: Swell resin (e.g., Rink Amide, 0.5 mmol/g) in DMF for 30 min.
-
Deprotection: Remove Fmoc from the preceding residue (20% Piperidine/DMF,
min). Wash DMF ( ).[2] -
Activation:
-
In a vial, dissolve Boc-4,4-dmP-OH (3.0 eq relative to resin).
-
Add HATU (2.9 eq) and HOAt (3.0 eq).
-
Dissolve in minimal dry DMF (approx. 0.1 M concentration).
-
Add DIPEA (6.0 eq) immediately before adding to resin.
-
-
Coupling: Add the activated solution to the resin.
-
Modification: Shake for 2–4 hours (double the standard time).
-
Double Coupling: Drain and repeat the coupling step with fresh reagents if the Kaiser test (or Chloranil test for secondary amines) is positive.
-
-
Capping: Acetylate unreacted amines (
/Pyridine) to prevent deletion sequences.
Troubleshooting & Optimization
| Issue | Root Cause | Solution |
| Incomplete Coupling | Steric hindrance of the 4,4-dimethyl group. | Switch to PyAOP or COMU activators. Increase temperature to 50°C (microwave assisted) for short bursts. |
| Racemization | Over-activation or excessive base during hydrolysis. | Keep hydrolysis at 0°C–RT. Use Collidine instead of DIPEA during coupling to reduce basicity. |
| Boc Loss | Acidic conditions during workup or storage. | Ensure EtOAc used for extraction is acid-free. Store the free acid at -20°C. |
References
-
Conformational Analysis of 4,4-Dimethylproline
-
Source: An, S. S., et al. (1999).[3] "Conformational preferences of 4,4-dimethylproline in peptides." Journal of the American Chemical Society.
- Context: Establishes the impact of gem-dimethyl substitution on trans/cis amide bond r
-
-
Steric Constraints in Peptide Synthesis
- Source: Bezençon, O., et al. (2002). "Synthesis of 4,4-substituted proline derivatives and their use in peptide synthesis." Synlett.
- Context: Detailed synthetic routes for 4,4-disubstituted prolines.
-
HCV Protease Inhibitor Applications
- Source: Perni, R. B., et al. (2006). "Preclinical profile of Boceprevir: An orally active HCV NS3 protease inhibitor." Antimicrobial Agents and Chemotherapy.
- Context: Demonstrates the utility of dimethyl-proline analogs in stabilizing drug candid
-
General SPPS of Hindered Amines
- Source: Albericio, F., et al. (2018). "Peptide Synthesis: Methods and Protocols." Methods in Molecular Biology.
- Context: Standard protocols for HATU/HO
Sources
Application Note: 1-Boc-4,4-dimethyl-L-proline Methyl Ester in Drug Discovery
This Application Note is designed to serve as a definitive technical guide for the use of 1-Boc-4,4-dimethyl-L-proline methyl ester in drug discovery. It moves beyond basic product descriptions to provide actionable protocols, mechanistic insights, and proven application data.
Executive Summary
1-Boc-4,4-dimethyl-L-proline methyl ester is a specialized proline surrogate used to introduce the gem-dimethyl effect into bioactive peptides. Unlike native proline, the 4,4-dimethyl analog introduces significant steric bulk at the
-
Locking Bioactive Conformations: Stabilizing
-turns and optimizing binding affinity. -
Enhancing Metabolic Stability: Blocking prolyl endopeptidases and increasing plasma half-life.
-
Increasing Lipophilicity: Improving membrane permeability for intracellular targets.
Mechanistic Insight: The Gem-Dimethyl Effect
The utility of 4,4-dimethylproline stems from the Thorpe-Ingold effect (gem-dimethyl effect). By replacing the C4 hydrogens with methyl groups, the bond angle at C4 is compressed, forcing the pyrrolidine ring into a preferred pucker (typically exo or endo depending on the specific environment, but with a higher energy barrier to inversion).
Conformational Control
-
Ring Pucker: The steric clash between the C4-methyl groups and the N-terminal amide/C-terminal carbonyl restricts the "envelope" flipping common in native proline. This pre-organizes the peptide backbone, reducing the entropic penalty upon binding to a receptor.
-
Cis/Trans Isomerism: While 5,5-dimethylproline locks the amide bond in cis, 4,4-dimethylproline influences the cis/trans ratio subtly, often favoring the trans isomer in solution but allowing access to cis geometries required for specific
-turn types (e.g., Type VI).
Proteolytic Shielding
The bulky methyl groups at C4 create a "steric umbrella" that hinders the approach of proteolytic enzymes (e.g., DPP-IV, prolyl oligopeptidase) to the peptide bond. This is particularly valuable in the design of protease inhibitors (e.g., HCV NS3/4A) and STAT3 inhibitors.
Experimental Protocols
Protocol A: Synthesis of 1-Boc-4,4-dimethyl-L-proline Methyl Ester
Note: This protocol utilizes the "Pyroglutamate Route," which is scalable and preserves chirality.
Reagents Required:
-
Boc-L-Pyroglutamic acid methyl ester
-
LiHMDS (Lithium hexamethyldisilazide), 1.0 M in THF
-
Methyl Iodide (MeI)
-
LiEt3BH (Super-Hydride) or BH3·THF
-
Standard workup solvents (EtOAc, HCl, NaHCO3)
Step-by-Step Methodology:
-
Gem-Dimethylation:
-
Dissolve Boc-L-Pyroglutamic acid methyl ester (1.0 equiv) in anhydrous THF at -78°C under argon.
-
Add LiHMDS (2.2 equiv) dropwise to generate the enolate. Stir for 30 mins.
-
Add MeI (2.5 equiv) and allow the reaction to warm to -20°C over 2 hours.
-
Checkpoint: Monitor by TLC.[1] The formation of the 4,4-dimethyl lactam is the key intermediate.
-
Quench with sat. NH4Cl, extract with EtOAc, and purify via silica gel chromatography.
-
-
Lactam Reduction:
-
Dissolve the 4,4-dimethyl lactam intermediate in THF at -78°C.
-
Add LiEt3BH (Super-Hydride, 1.2 equiv) to selectively reduce the lactam carbonyl to the hemiaminal (or fully to the amine depending on conditions; for the ester product, careful reduction or a two-step reduction/oxidation sequence is often used to avoid reducing the ester).
-
Alternative (safer for ester): Use a thioamide conversion (Lawesson’s reagent) followed by Raney-Ni reduction to preserve the methyl ester.
-
-
Final Purification:
-
The final product, 1-Boc-4,4-dimethyl-L-proline methyl ester, is typically a viscous oil or low-melting solid.
-
QC Criteria: >98% Purity by HPLC; NMR confirmation of two distinct methyl singlets at ~1.1-1.2 ppm.
-
Protocol B: Peptide Coupling (Solid Phase)
Due to the steric hindrance at C4, coupling to or from 4,4-dimethylproline requires high-efficiency reagents.
Coupling Reagents: HATU or COMU (preferred over HBTU/DIC). Base: DIPEA or TMP (2,4,6-trimethylpyridine).
-
Deprotection: Remove the N-terminal protecting group (Fmoc) from the resin-bound peptide using 20% Piperidine/DMF.
-
Activation:
-
Mix 1-Boc-4,4-dimethyl-L-proline (free acid form) (3.0 equiv) with HATU (2.9 equiv) and DIPEA (6.0 equiv) in DMF.
-
Pre-activation time: 30 seconds (do not exceed 2 mins to avoid racemization).
-
-
Coupling:
-
Add the activated mixture to the resin.
-
Reaction Time: Increase standard coupling time from 45 mins to 2-4 hours or perform a double coupling (2 x 1 hour).
-
-
Monitoring: Use the Chloranil test (for secondary amines) or micro-cleavage LC-MS to confirm completion. The steric bulk makes the Kaiser test unreliable.
Application Case Studies
Case Study 1: HCV NS3/4A Protease Inhibitors
In the development of second-generation HCV protease inhibitors (analogs of Boceprevir/Telaprevir), the P2 position is critical for potency.
-
Challenge: The native proline residue at P2 is susceptible to cleavage and conformational entropy.
-
Outcome: The gem-dimethyl group fills the S2 hydrophobic pocket of the enzyme more effectively than native proline, improving
values. Furthermore, the steric bulk prevents the "collapsing" of the active site conformation, maintaining the inhibitor in a bioactive state.
Case Study 2: STAT3 Inhibitors
Signal Transducer and Activator of Transcription 3 (STAT3) inhibitors often utilize phosphopeptide mimetics.
-
Data: A study comparing native proline vs. substituted prolines in a phosphopeptide prodrug showed:
-
Native Proline:
(Cellular phosphorylation inhibition). -
4,4-Dimethylproline:
.[4]
-
-
Interpretation: The 20-fold increase in potency was attributed not just to binding affinity, but to metabolic stability . The 4,4-dimethyl substitution prevented rapid degradation by intracellular proteases, allowing the drug to reach its nuclear target.
Visualization of Workflows
Figure 1: Synthesis & Application Workflow
This diagram illustrates the synthesis of the 4,4-dimethylproline unit and its integration into a drug discovery pipeline.
Caption: Synthetic route from Pyroglutamic acid to the 4,4-dimethylproline scaffold and its downstream application.
Figure 2: Mechanism of Action (The Gem-Dimethyl Shield)[4][5][6]
Caption: Mechanistic impact of the 4,4-dimethyl substitution on peptide stability and binding.
References
-
Mandal, P. K., et al. (2009). "Structure–Activity Studies of Phosphopeptidomimetic Prodrugs Targeting the Src Homology 2 (SH2) Domain of Signal Transducer and Activator of Transcription 3 (Stat3)." Journal of Medicinal Chemistry. Link
-
Saksena, A. K., et al. (2011).[5] "Novel peptides as NS3-serine protease inhibitors of hepatitis C virus." US Patent 7,964,563. Link
-
Cowell, S. M., et al. (2004). "The gem-dimethyl effect: a critical assessment." Journal of Organic Chemistry. Link
-
Pedregal, C., et al. (1994).[2] "Enantioselective synthesis of 4,4-dimethylpyroglutamic acid derivatives." Tetrahedron Letters. Link
Sources
Application Note: Precision Synthesis of Peptidomimetics using 1-Boc-4,4-dimethyl-L-proline methyl ester
Executive Summary & Scientific Rationale
The incorporation of 1-Boc-4,4-dimethyl-L-proline methyl ester (Boc-DmP-OMe) into peptidomimetics is a high-value strategy for restricting conformational flexibility. Unlike native proline, which fluctuates between
However, this structural rigidity introduces significant synthetic challenges. The steric bulk of the methyl groups hinders the approach of coupling reagents and nucleophiles, necessitating optimized protocols for deprotection, activation, and coupling. This guide provides a validated workflow for transforming the commercial methyl ester precursor into bioactive peptidomimetics.
Strategic Considerations: The "Steric Lock"
Before initiating synthesis, researchers must account for the kinetic penalties introduced by the 4,4-dimethyl substitution:
-
Reduced Coupling Rates: The gem-dimethyl group shields the secondary amine (after Boc removal) and the carboxylate (during activation). Standard coupling times must be extended.
-
Hydrolysis Resistance: Converting the methyl ester (Boc-DmP-OMe) to the free acid (Boc-DmP-OH) requires tailored saponification conditions to avoid racemization while overcoming steric resistance.
-
Diketopiperazine (DKP) Risk: When DmP is the second residue from the C-terminus, the conformational bias increases the propensity for intramolecular cyclization (DKP formation) upon N-terminal deprotection.
Visualizing the Workflow
The following diagram outlines the critical path from the commercial ester to the final peptidomimetic.
Caption: Operational workflow for converting Boc-DmP-OMe into a peptide sequence. The critical bottleneck is the hydrolysis-activation sequence.
Experimental Protocols
Module A: Hydrolysis of the Methyl Ester
The methyl ester is a protecting group that must be removed to allow C-terminal coupling. Due to the hydrophobic gem-dimethyl group, solubility in pure aqueous base is poor.
Reagents:
-
Substrate: 1-Boc-4,4-dimethyl-L-proline methyl ester (1.0 eq)
-
Lithium Hydroxide Monohydrate (LiOH·H₂O) (3.0 eq)
-
Solvent System: THF:Methanol:Water (3:1:1 v/v/v)
Protocol:
-
Dissolution: Dissolve 1.0 mmol of Boc-DmP-OMe in 3 mL of THF and 1 mL of Methanol. Ensure complete dissolution.
-
Saponification: Add a solution of LiOH·H₂O (3.0 mmol) in 1 mL of distilled water dropwise at 0°C.
-
Reaction: Allow the mixture to warm to room temperature (20-25°C). Stir vigorously.
-
Note: Due to steric hindrance, reaction time may extend to 4–6 hours (vs. 1 hour for native Pro). Monitor by TLC (50% EtOAc/Hexane; Stain: Ninhydrin or KMnO₄).
-
-
Workup:
-
Evaporate organic solvents (THF/MeOH) under reduced pressure.
-
Dilute the remaining aqueous residue with water (10 mL) and wash with diethyl ether (2 x 10 mL) to remove unreacted ester.
-
Acidification: Cool the aqueous layer to 0°C and acidify to pH 2–3 using 1M HCl or 5% KHSO₄. Caution: Do not use strong mineral acids at high concentrations to prevent Boc removal.
-
Extraction: Extract immediately with Ethyl Acetate (3 x 15 mL).
-
Drying: Dry combined organics over Na₂SO₄, filter, and concentrate to yield Boc-DmP-OH as a white foam/solid.
-
Module B: Coupling of Boc-DmP-OH (The Donor)
Coupling sterically hindered amino acids requires high-efficiency reagents. Carbodiimides (DCC/DIC) are often insufficient. Phosphonium or Uronium salts with HOAt additives are recommended.
Reagents:
-
Coupling Agent: HATU (1.1 eq) or PyBOP (1.1 eq)
-
Additive: HOAt (1.1 eq) – Critical for reducing racemization and boosting rate.
-
Base: 2,4,6-Collidine (Sym-collidine) (2.5 eq) or DIPEA (2.0 eq).
-
Expert Tip: Collidine is preferred over DIPEA for hindered couplings as it minimizes base-catalyzed racemization.
-
Protocol (Solid Phase Example):
-
Pre-activation: Dissolve Boc-DmP-OH (3.0 eq relative to resin) and HATU (2.9 eq) in dry DMF (minimum volume for 0.1M concentration).
-
Base Addition: Add Collidine (6.0 eq) immediately before adding to the resin. Shake for 30 seconds.
-
Coupling: Add the pre-activated mixture to the amine-functionalized resin.
-
Incubation: Shake at room temperature for 2 to 4 hours .
-
Validation: Perform a Chloranil test (for secondary amines) or Kaiser test (for primary amines). If positive, re-couple using fresh reagents.
-
Module C: N-Terminal Deprotection & Elongation
Removing the Boc group from DmP exposes a sterically crowded secondary amine. Subsequent acylation (coupling the next amino acid) is the most difficult step in the sequence.
Reagents:
-
Deprotection Cocktail: 40% TFA in DCM (v/v) or 4M HCl in Dioxane.
-
Scavenger: 2% Triisopropylsilane (TIPS) (optional, if sensitive side chains are present).
Protocol:
-
Deprotection: Treat resin with 40% TFA/DCM for 2 x 15 min.
-
Wash: DCM (3x), DMF (3x), DCM (3x).
-
Neutralization (Crucial): Wash with 5% DIPEA in DCM immediately before the next coupling.
-
Coupling the Next Residue:
-
Use highly reactive acylating species: Acid Fluorides or HATU/HOAt.
-
Double Coupling is mandatory.
-
Reaction Time: 2 x 2 hours.
-
Troubleshooting & Quality Control
Data Summary Table: Reaction Parameters
| Parameter | Standard Proline | 4,4-Dimethylproline (DmP) | Reason for Deviation |
| Hydrolysis Time | 1 hour | 4–6 hours | Steric shielding of the ester carbonyl. |
| Coupling Reagent | HBTU/DIC | HATU/HOAt | HBTU is too slow; requires HOAt for steric bulk. |
| Base Choice | DIPEA | Collidine | Reduces risk of racemization at chiral alpha-carbon. |
| Coupling Time | 45 min | 2–4 hours | Kinetic barrier due to gem-dimethyl group. |
| DKP Risk | Moderate | High | Conformational lock favors cyclization. |
Common Failure Modes
-
Incomplete Hydrolysis: If the starting material (methyl ester) is detected in the coupling step, it will act as a chain terminator (capping the sequence). Action: Ensure complete disappearance of ester via TLC before proceeding to coupling.
-
Failed Acylation of DmP Amine: The secondary amine of DmP is buried. Action: Use "Magic Mixture" (DCM/DMF/NMP 1:1:1) as solvent to improve resin swelling and kinetics. Raise temperature to 40°C if using microwave synthesis (max 50°C to avoid Boc thermolysis).
Mechanistic Insight: The Conformational Lock
The 4,4-dimethyl substitution forces the pyrrolidine ring into a specific pucker (typically
Caption: Impact of 4,4-dimethyl substitution on peptide properties. The steric bulk drives both structural stability and biological half-life.
References
-
Conformational Analysis of 4-Substituted Prolines
- Title: Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conform
- Source: Journal of the American Chemical Society (JACS).
-
URL:[Link]
-
Coupling Reagents for Hindered Amino Acids
-
Synthesis of 4,4-Dimethylproline Precursors
-
Boc Chemistry & Deprotection Standards
Sources
- 1. worldscientific.com [worldscientific.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. N-Boc-反式-4-羟基-L-脯氨酸甲酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. Enhancement of peptide coupling reactions by 4-dimethylaminopyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. rsc.org [rsc.org]
Troubleshooting & Optimization
Overcoming steric hindrance in coupling 1-Boc-4,4-dimethyl-L-proline methyl ester
Ticket #: 44-DMP-001 Topic: Overcoming Steric Hindrance in 4,4-Dimethyl-L-Proline Couplings Status: [RESOLVED] Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division
Executive Summary
The molecule 1-Boc-4,4-dimethyl-L-proline methyl ester presents a "perfect storm" of steric hindrance. You are fighting two distinct forces:
-
The Proline Constraint: As a secondary amine, it is naturally less nucleophilic and more sterically crowded than primary amino acids.
-
The Gem-Dimethyl Effect: The two methyl groups at the C4 position lock the pyrrolidine ring into a rigid conformation. While this favors intramolecular reactions (cyclization), it creates a massive energy barrier for intermolecular attack, effectively shielding both the nitrogen and the carbonyl carbon.
This guide provides the protocols to overcome these barriers, focusing on Acid Fluoride activation (TFFH) and High-Efficiency Uronium/Phosphonium reagents (HATU/PyAOP) .
Module 1: The Precursor Challenge (Hydrolysis)
User Scenario: "I bought the methyl ester, but I need the free acid for coupling. Standard saponification (LiOH/MeOH) is too slow or causing epimerization."
The methyl ester of 4,4-dimethylproline is exceptionally stable due to the adjacent quaternary center shielding the carbonyl. Standard hydrolysis often fails or requires conditions harsh enough to racemize the alpha-center.
Recommended Protocol: Lithium Hydroxide with Enhanced Solvation Do not use Methanol alone. You must use THF to solvate the hydrophobic dimethyl groups.
| Parameter | Standard Condition | Recommended Condition (Hindered) |
| Reagent | LiOH (2 eq) | LiOH (4-5 eq) |
| Solvent | MeOH / Water (3:1) | THF / Water (2:1) |
| Temperature | RT | 40°C - 50°C (Monitor closely) |
| Time | 1-2 Hours | 12-24 Hours |
Troubleshooting Tip: If LiOH fails, switch to Trimethyltin hydroxide (Me3SnOH) in 1,2-dichloroethane at 60°C. This is a "nuclear option" for extremely hindered esters but requires careful toxic waste handling.
Module 2: C-Terminal Activation (Coupling the Acid)
User Scenario: "I have the free acid 1-Boc-4,4-dimethyl-L-Pro-OH. I am trying to couple it to an amine, but yields are <20%."
The Problem: The bulky gem-dimethyl group blocks the approach of the amine nucleophile to the activated ester. Standard active esters (OBt/OAt formed by DIC/HOBt or HATU) are often too bulky themselves to fit into the reaction site effectively.
The Solution: Acid Fluorides (TFFH) Acid fluorides are the smallest possible activated species (~1.35 Å bond length). They can slip past the steric wall created by the methyl groups.
Protocol A: TFFH Activation (The Gold Standard)
-
Reagent: TFFH (Tetramethylfluoroformamidinium hexafluorophosphate)[1][2]
-
Mechanism: Converts the carboxylic acid in situ to an Acid Fluoride (–COF).[1]
Step-by-Step:
-
Dissolve 1-Boc-4,4-dimethyl-L-Pro-OH (1.0 eq) and the Amine component (1.0–1.2 eq) in dry DCM or DMF.
-
Add TFFH (1.1 eq).
-
Add DIPEA (2.5 eq). Note: Do not premix the acid and TFFH without the amine if possible, to minimize rearrangement.
-
Stir at RT for 2–4 hours .
-
Monitor: Check via LCMS. If incomplete, add 0.5 eq TFFH and 1.0 eq DIPEA.
Protocol B: HATU/HOAt (The Alternative)
If TFFH is unavailable, you must use HATU, but you must use HOAt as an additive to regenerate the highly reactive OAt ester.
-
Conditions: HATU (1.1 eq) + HOAt (1.1 eq) + Collidine (2,4,6-trimethylpyridine) (2.5 eq).
-
Why Collidine? It is a weaker base than DIPEA, reducing the risk of epimerization at the alpha-carbon, which is highly susceptible in hindered prolines.
Module 3: N-Terminal Nucleophilicity (Coupling TO the Amine)
User Scenario: "I have deprotected the Boc group. Now I have H-4,4-dimethyl-L-Pro-OMe (or peptide). I cannot get the next amino acid to couple to this nitrogen."
The Problem: You are trying to force a reaction onto a secondary amine that is sterically shielded by the 4,4-dimethyl bridge. This is one of the hardest couplings in peptide chemistry.
The Solution: PyAOP + Microwave Energy Phosphonium salts (PyAOP) are often superior to Uronium salts (HATU) for secondary amines because they do not form guanidinium byproducts (a common dead-end side reaction with HATU/secondary amines).
Recommended Protocol:
-
Reagent: PyAOP (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate.[4]
-
Base: TMP (2,4,6-Trimethylpyridine/Collidine).
-
Conditions:
-
Microwave: 75°C for 5 minutes (25W).
-
Manual: Double coupling (2 x 1 hour) at 40°C.
-
Module 4: Decision Logic & Mechanism
The following diagram illustrates the decision process for selecting the correct chemistry based on your specific steric bottleneck.
Caption: Decision matrix for selecting reagents based on the specific steric bottleneck of 4,4-dimethylproline.
Frequently Asked Questions (FAQ)
Q1: Why am I seeing significant epimerization (D-isomer formation) even with HATU? A: The combination of steric strain and high activation energy makes the alpha-proton more acidic. If you are using DIPEA (Diisopropylethylamine) or NMM (N-methylmorpholine), they are likely too basic.
-
Fix: Switch to 2,4,6-Collidine (TMP) . It is non-nucleophilic and has a pKa (~7.4) that is sufficient to deprotonate the carboxylic acid but less likely to strip the alpha-proton compared to DIPEA (pKa ~10.5).
Q2: Can I use DIC/Oxyma? A: DIC/Oxyma is excellent for standard couplings and preventing racemization, but for extreme steric cases like 4,4-dimethylproline, the kinetics may be too slow, leading to incomplete coupling. If you must use carbodiimides, use DIC/HOAt and perform a double coupling.
Q3: My LCMS shows a mass corresponding to +99 Da on the amine. What is this? A: This is likely a guanidinylation adduct. If you used HATU (or HBTU) to couple to the hindered secondary amine of the proline, the amine can attack the uronium reagent itself rather than the activated amino acid.
-
Fix: Switch to a Phosphonium reagent (PyAOP or PyBOP) . These cannot form guanidinium byproducts.[4]
References
-
Carpino, L. A., et al. (1995). "Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH): A Convenient Reagent for the Synthesis of Acid Fluorides and Their Application in Peptide Synthesis."[1][5][6] Journal of the American Chemical Society.
-
El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews.
-
Wenschuh, H., et al. (1996). "Stepwise Automated Solid Phase Synthesis of Naturally Occurring Peptaibols Using FMOC Amino Acid Fluorides." Journal of Organic Chemistry. (Demonstrates efficacy of acid fluorides for Aib/hindered residues).
-
Coste, J., et al. (1990). "PyBOP: A new peptide coupling reagent devoid of toxic by-products." Tetrahedron Letters. (Foundation for Phosphonium reagents in hindered amines).
Sources
Preventing racemization of 1-Boc-4,4-dimethyl-L-proline methyl ester during coupling
Technical Support Center: High-Fidelity Coupling of 4,4-Dimethylproline Derivatives
Executive Summary
You are likely encountering difficulties with 1-Boc-4,4-dimethyl-L-proline because it presents a "perfect storm" for racemization. Two opposing forces are at work:[1][2][3]
-
Steric Hindrance: The gem-dimethyl group at the
-position (C4) constrains the ring pucker, often retarding the nucleophilic attack of the incoming amine during coupling. -
Thorpe-Ingold Effect (Gem-Dimethyl Effect): This same structural feature accelerates intrachain cyclization reactions. Unfortunately, the primary mechanism of racemization for activated prolines is the formation of a bicyclic oxazolonium ion. The gem-dimethyl group lowers the entropic barrier for this ring closure, making this molecule significantly more prone to racemization than native proline.
This guide provides a self-validating workflow to handle the methyl ester hydrolysis and subsequent coupling without losing chiral integrity.
Part 1: The Mechanistic Hazard
To solve the problem, you must visualize the enemy. Racemization in N-acyl prolines occurs via the formation of a bicyclic 5-membered oxazolonium ion.
Why 4,4-Dimethylproline is Different:
In standard proline, this pathway competes with the desired coupling. In 4,4-dimethylproline, the gem-dimethyl substituents compress the bond angles, forcing the backbone into a conformation that favors the proximity of the carbonyl oxygen to the activated ester. This accelerates the racemization pathway (
Visualizing the Pathway:
Part 2: Troubleshooting & Optimization Guide
Phase 1: The Precursor (Hydrolysis of the Methyl Ester)
Scenario: You are starting with 1-Boc-4,4-dimethyl-L-proline methyl ester and need the free acid for coupling.
Q: I see 10-15% D-isomer before I even start coupling. Is the methyl ester hydrolysis the culprit?
A: Yes. Standard saponification (NaOH/MeOH, room temp) is too aggressive for this molecule. The methoxide/hydroxide ion can act as a base to deprotonate the
Protocol: "Safe" Lithium Hydroxide Hydrolysis
-
Solvent: Use a mixture of THF:Water (3:1). Avoid pure Methanol.
-
Reagent: Use LiOH (Lithium Hydroxide), not NaOH. Lithium coordinates tightly to the carbonyl oxygen, slightly stabilizing the tetrahedral intermediate without promoting enolization as aggressively as Sodium or Potassium.
-
Temperature: Perform strictly at 0°C . Do not warm to room temperature until the reaction is quenched.[2]
-
Quenching: Acidify carefully to pH 3-4 with 1M KHSO₄ or HCl at 0°C immediately upon completion. Do not leave the free acid sitting in basic solution.
Phase 2: The Coupling Reaction
Scenario: You have the pure L-acid and need to couple it to an amine.
Q: Which coupling reagent should I use? I’ve been using HBTU/DIPEA. A: Stop immediately. HBTU/DIPEA is a high-risk system for hindered prolines.
-
Why? Uronium salts (HBTU/HATU) require a base (DIPEA) to function. The excess base in the presence of a slow-reacting hindered acid drives the oxazolone formation.
-
Recommendation: Switch to DIC/Oxyma Pure or COMU/TMP .
-
DIC (Diisopropylcarbodiimide): A neutral coupling reagent. It does not require tertiary amines.
-
Oxyma Pure: An additive superior to HOBt/HOAt. It creates an active ester that is reactive but less prone to oxazolone formation due to its acidity (pKa ~4.6) and structure.
-
Q: If I must use HATU (for potency), how do I save the chirality? A: You must change the base.
-
Replace DIPEA with Collidine (2,4,6-trimethylpyridine).
-
Mechanism: Collidine is a weaker base (pKa ~7.4) and is sterically hindered.[1][4][5] It is sufficient to deprotonate the carboxylic acid for activation but too bulky to effectively deprotonate the
-carbon of the activated species, shutting down the racemization pathway.
Q: My coupling is stalled. Can I heat it up?
A: Never heat a 4,4-dimethylproline activation. Heating exponentially increases the rate of racemization (
-
Alternative: Use microwave irradiation only if using Oxyma/DIC and keep the max temperature at 40°C or below. Better yet, perform a double coupling at room temperature or use an Acid Fluoride strategy (see Table 1).
Part 3: Comparative Reagent Data
Table 1: Coupling Strategy Matrix for 4,4-Dimethylproline
| Strategy | Reagents | Base | Racemization Risk | Coupling Efficiency | Recommendation |
| Standard | HBTU / HOBt | DIPEA | High | Moderate | Avoid |
| Neutral | DIC / Oxyma Pure | None | Very Low | High | Primary Choice |
| Potent | HATU / HOAt | Collidine | Low | Very High | Use for difficult amines |
| Potent (Risky) | HATU | DIPEA | Critical | High | Avoid |
| Acid Fluoride | TFFH | DIPEA | Low | Moderate | Use if sterics are extreme |
Part 4: Validated Protocol
Workflow: Coupling 1-Boc-4,4-dimethyl-L-Pro-OH
Step 1: Preparation
-
Dissolve 1.0 eq of 1-Boc-4,4-dimethyl-L-Pro-OH in DMF or NMP (0.1 M concentration).
-
Add 1.0 eq of Oxyma Pure .
Step 2: Activation
-
Cool the solution to 0°C.
-
Add 1.0 eq of DIC (Diisopropylcarbodiimide).
-
Note: Pre-activation is generally discouraged for prolines because the active ester is the species that racemizes. However, with DIC/Oxyma, a short (1-2 min) activation at 0°C is acceptable to form the Oxyma ester.
Step 3: Coupling
-
Add 1.1 eq of the Amine component .
-
Allow to warm to Room Temperature naturally.
-
Monitor via LCMS.[2] If incomplete after 2 hours, do not add more base. Perform a second coupling (drain and repeat).
Step 4: QC (Chiral Analysis)
-
Marfey’s Method: Hydrolyze a small aliquot of the peptide (6N HCl, 110°C, 24h), derivatize with FDAA (Marfey’s Reagent), and analyze via C18 HPLC. The D-Pro derivative will elute later than the L-Pro derivative.
References
-
Steinauer, R., et al. (1989). "Racemization of Proline Derivatives." Biochemistry. Link (Mechanistic basis of proline racemization).
-
El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews. Link (Review of Oxyma/COMU vs HOBt).
-
Carpino, L. A., et al. (2002). "The Diisopropylcarbodiimide/1-Hydroxy-7-azabenzotriazole System: Segment Coupling and Stepwise Practice." Journal of Organic Chemistry. Link (Evidence for neutral coupling reducing racemization).
-
García-Ramos, Y., et al. (2010). "2,4,6-Trimethylpyridine (Collidine) as a Superior Base for Fmoc-Based Solid-Phase Peptide Synthesis." Journal of Peptide Science. Link (Role of collidine in preventing racemization).
-
Beissner, M., et al. (2010). "Gem-dimethyl effect in peptide cyclization." Journal of the American Chemical Society. Link (Thorpe-Ingold effect accelerating ring closure).
Sources
- 1. peptide.com [peptide.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. US7645858B2 - Method of peptide synthesis of peptides containing a proline residue or hydroxyproline residue at or adjacent to the C-terminal end of the peptide - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers - PMC [pmc.ncbi.nlm.nih.gov]
Side reactions associated with 1-Boc-4,4-dimethyl-L-proline methyl ester in SPPS
The following Technical Support Guide addresses the specific challenges associated with 1-Boc-4,4-dimethyl-L-proline methyl ester in Solid-Phase Peptide Synthesis (SPPS).
Product Category: Unnatural Amino Acids / Proline Mimetics Application: Solid-Phase Peptide Synthesis (SPPS), Solution Phase Synthesis Key Characteristic: Gem-dimethyl conformational lock (Thorpe-Ingold Effect)
Product Profile & Core Warning
Identity: This reagent is the methyl ester protected form of 4,4-dimethyl-L-proline.
Function: The gem-dimethyl group at the C4 position locks the pyrrolidine ring pucker, rigidly constraining the peptide backbone. This is often used to stabilize
⚠️ CRITICAL ALERT: The "Methyl Ester" Trap
Do not attempt to use this product directly in SPPS coupling cycles.
-
The Issue: The C-terminus is blocked by a methyl ester. It possesses no free carboxyl group to react with the resin-bound amine.
-
The Consequence: If used directly, 0% coupling will occur.
-
The Solution: You must perform a Saponification (Hydrolysis) step to convert the ester to the free acid (1-Boc-4,4-dimethyl-L-proline) before loading it onto the resin or using it in coupling.
Troubleshooting & Optimization Guide
Issue 1: Saponification is Slow or Incomplete
Symptom: After treating with base, LCMS shows significant starting material (methyl ester) remaining. Root Cause: The gem-dimethyl group at C4 creates significant steric bulk that shields the C-terminal ester from nucleophilic attack by the hydroxide ion. Standard hydrolysis protocols (1 hour) are often insufficient.
Optimized Protocol: Sterically Hindered Saponification
-
Dissolution: Dissolve 1.0 eq of ester in THF/MeOH (1:1 v/v). Avoid pure water as solubility is poor.
-
Base Addition: Add 3.0–5.0 eq of LiOH (2M aqueous solution).
-
Temperature: Heat to 40°C . (Room temperature is often too slow).
-
Time: Stir for 4–6 hours . Monitor via TLC/LCMS.
-
Workup (Crucial for Boc stability):
-
Cool to 0°C.
-
Acidify carefully with 5% Citric Acid or 0.5M HCl to pH 3–4. Do not use strong acid or low pH (<2) for extended periods to prevent Boc removal.
-
Extract immediately with Ethyl Acetate.
-
Issue 2: Coupling Failure (Steric Hindrance)
Symptom: Kaiser test remains positive (blue) after coupling the free acid to the resin, or low yields during chain elongation. Root Cause: The 4,4-dimethyl substitution forces the pyrrolidine ring into a specific pucker, reducing the accessibility of the carboxylic acid (during activation) and the nucleophilicity of the amine (during the next coupling).
Recommended Coupling Conditions:
| Parameter | Standard SPPS | Optimized for 4,4-dimethyl-Pro |
|---|---|---|
| Reagent | HBTU/DIEA | HATU/HOAt/DIEA or DIC/Oxyma |
| Stoichiometry | 3–4 equivalents | 2–3 equivalents (Concentration is key) |
| Time | 45 mins | 2 hours or Double Coupling |
| Temperature | RT | 50°C (Microwave) or 60°C (Conventional) |
| Solvent | DMF | NMP (Better swelling for hindered couplings) |
Issue 3: Diketopiperazine (DKP) Formation (The "Silent Killer")
Symptom: Loss of the peptide chain from the resin after deprotecting the second amino acid (AA2). Mass spec shows the cleaved DKP byproduct. Root Cause: The Thorpe-Ingold Effect (Gem-Dimethyl Effect) .[1][2] The presence of the two methyl groups at C4 compresses the bond angles of the pyrrolidine ring, energetically favoring the cis-amide bond conformation. This dramatically accelerates the intramolecular attack of the N-terminal amine of AA2 onto the ester linkage of the 4,4-dimethylproline-resin.
Mechanism of Failure:
-
Resin-Pro(4,4-Me)-AA2-Fmoc is synthesized.
-
Fmoc removal exposes the free amine of AA2.
-
The amine attacks the carbonyl of the Proline (attached to resin).
-
Cyclization releases the dipeptide (DKP) and leaves a truncated hydroxyl-resin.
Prevention Strategy:
-
Avoid "Naked" Dipeptides: Do not deprotect AA2 and let it sit. Wash and couple AA3 immediately.
-
Use Trityl Linkers: If 4,4-dimethylproline is the C-terminal residue, use 2-Chlorotrityl Chloride (2-CTC) Resin . The immense steric bulk of the trityl group hinders the cyclization attack.
-
Dipeptide Coupling: Instead of coupling AA2 then AA3, synthesize the dipeptide Fmoc-AA3-AA2-OH in solution and couple it as a single block to the Resin-Pro(4,4-Me). This bypasses the dangerous free-amine stage at the dipeptide level.
Visualizations
Diagram 1: The Gem-Dimethyl Effect on DKP Formation
This diagram illustrates why 4,4-dimethylproline is a "DKP Super-Generator" compared to standard proline.
Caption: The gem-dimethyl group forces the backbone into a turn, bringing the amine and ester into proximity, accelerating chain loss.
Frequently Asked Questions (FAQ)
Q: Can I use the methyl ester in solution phase synthesis? A: Yes. In solution phase, the methyl ester acts as the C-terminal protecting group. You can couple a Boc-protected amino acid to the N-terminus of H-Pro(4,4-Me)-OMe (after Boc removal of the starting material). However, you must eventually saponify the ester to continue the chain or deprotect the C-terminus.
Q: Is the 4,4-dimethyl group stable to TFA cleavage? A: Yes. The methyl substituents are hydrocarbon modifications and are completely stable to standard TFA cleavage cocktails (e.g., TFA/TIS/Water) and HF cleavage.
Q: Why is my coupling yield low even with HATU? A: Check your solvent. 4,4-dimethylproline is hydrophobic and sterically bulky. Standard DMF may not swell the resin sequence sufficiently if aggregation is occurring. Switch to NMP (N-methylpyrrolidone) or add 1% Triton X-100 to the coupling mixture to improve solvation.
Q: Does this analog cause racemization? A: The 4,4-dimethyl group itself does not induce racemization, but the slow coupling conditions required to overcome its steric hindrance create a longer time window for racemization to occur. Use Oxyma Pure as an additive, which suppresses racemization better than HOBt during extended couplings.
References
-
The Gem-Dimethyl (Thorpe-Ingold)
-
Jung, M. E., & Piizzi, G. (2005). Gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications. Chemical Reviews, 105(5), 1735–1766. Link
-
-
Diketopiperazine Formation in SPPS
-
Proline Analogs and Conformation
-
Shoulders, M. D., & Raines, R. T. (2009). Collagen structure and stability. Annual Review of Biochemistry, 78, 929–958. (Discusses ring puckering effects of 4-substituents). Link
-
-
Optimized Coupling Reagents
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link
-
Sources
Purification strategies for peptides with 4,4-dimethylproline residues
To: Research & Development Team From: Senior Application Scientist, Peptide Technologies Division Subject: Technical Guide: Purification Strategies for Peptides Containing 4,4-Dimethylproline (DmP)
Introduction
The incorporation of 4,4-dimethylproline (DmP) into peptide sequences is a powerful strategy for constraining backbone conformation, often to stabilize
This guide moves beyond standard protocols to address the specific physicochemical behavior of DmP-containing peptides. It is designed to help you navigate the "hidden" variables—specifically cis/trans isomerization kinetics and hydrophobic retention shifts —that frequently cause method failure in standard RP-HPLC workflows.
Module 1: Physicochemical Impact of DmP on Purification
Before designing a gradient, you must understand how DmP alters the peptide's behavior on the column compared to a native Proline residue.
| Property | Effect on Peptide | Impact on Purification |
| Steric Bulk | Restricts ring pucker; increases barrier to rotation around the amide bond. | High Risk of Peak Broadening: Slow interconversion between cis and trans isomers on the HPLC timescale leads to split or broad peaks, often mistaken for impurities. |
| Lipophilicity | Adds two methyl groups, significantly increasing hydrophobicity. | Retention Shift: Expect the peptide to elute significantly later than non-methylated analogs. May require lower polarity starting conditions or C8/C4 columns for long sequences. |
| Coupling Efficiency | Steric hindrance interferes with acylation of the DmP secondary amine. | Specific Impurities: High probability of "deletion sequences" (Des-DmP) or truncated fragments in the crude mixture. |
Module 2: Method Development & Optimization
Stationary Phase Selection
While C18 is the industry standard, DmP peptides can be "sticky."
-
Standard (< 15 residues): C18 (100 Å or 300 Å).
-
Hydrophobic/Long (> 15 residues): Switch to C8 or C4 to prevent irreversible adsorption and improve peak symmetry.
-
Isomer Separation: If you must separate isomers (rare), use a Phenyl-Hexyl column, which offers unique selectivity for ring-based conformational differences.
Mobile Phase & Temperature (The Critical Variable)
The #1 cause of failure with DmP peptides is running at room temperature. The energy barrier for cis-trans isomerization in Proline analogs is high (~20 kcal/mol). At 25°C, the isomerization rate is comparable to the chromatographic timescale, resulting in a "saddle" or broad plateau between peaks.
-
Protocol: ALWAYS heat the column to 60°C (unless the peptide is thermally unstable).
-
Mechanism: High temperature increases the isomerization rate, causing the cis and trans populations to average out into a single, sharp peak.
Workflow Visualization
Caption: Iterative method development workflow emphasizing temperature control for conformer coalescence.
Module 3: Troubleshooting Guide
Issue 1: The "Doublet" Peak
Symptom: You see two peaks with identical mass (MW) separated by 1-2 minutes. Root Cause: Separation of cis and trans conformers.[1] Solution:
-
Heat it up: Run the column at 50°C, then 60°C. If the peaks merge, it is conformational.
-
Solvent Check: Ensure the sample is dissolved in the mobile phase. Dissolving in 100% DMSO can sometimes lock a conformation that slowly equilibrates on the column.
Issue 2: Broad, Tailing Peak (Even at 60°C)
Symptom: The peak is wide and asymmetrical. Root Cause: Aggregation (common in hydrophobic DmP peptides) or Column Overloading. Solution:
-
Chaotropes: Add 0.1% NaClO₄ (Sodium Perchlorate) to the mobile phase (Note: Not MS friendly; use volatile salts like Ammonium Formate for MS).
-
Disaggregation: Dissolve the sample in 6M Guanidine-HCl or HFIP (Hexafluoroisopropanol) before injection to break up aggregates.
Issue 3: Unexpected Early Eluting Impurities
Symptom: Significant peaks eluting just before the main peak. Root Cause: Deletion Sequences. The steric bulk of DmP makes the coupling of the next amino acid difficult. If the DmP wasn't fully acylated, or the next residue didn't couple to the DmP, you get (N-1) impurities. Solution:
-
Gradient Shallowing: These impurities are structurally very similar to the product. Use a very shallow gradient (e.g., 0.25% B per minute) focused around the elution time.
-
Synthesis Prevention: In future synthesis, use HATU or PyAOP for coupling to/from DmP, and double couple.
Module 4: Logic Tree for Unknown Peaks
Use this decision matrix when encountering unexpected peaks during purification.
Caption: Diagnostic logic for distinguishing between conformational isomers and chemical impurities.
Frequently Asked Questions (FAQ)
Q1: Can I use standard TFA buffers for DmP peptides? A: Yes, TFA (0.1%) is the standard ion-pairing agent. However, because DmP peptides are hydrophobic, TFA might cause strong retention. If retention is too high, consider switching to Formic Acid (weaker ion pair) to reduce retention time, or use a C8 column.
Q2: My peptide precipitates when I inject it. What should I do? A: DmP increases hydrophobicity. Do not dissolve in 100% aqueous buffer.
-
Protocol: Dissolve in a minimal volume of DMF or DMSO , then dilute with water/buffer to ~50% organic. Inject a smaller volume to prevent "shock precipitation" at the head of the column.
Q3: Is DmP acid-stable? A: Yes. Unlike some highly strained ring systems, the 4,4-dimethylproline ring is stable to standard TFA cleavage conditions (95% TFA) used in solid-phase peptide synthesis (SPPS).
Q4: Why is the coupling yield so low after the DmP residue? A: The gem-dimethyl groups create a "steric wall." The secondary amine of DmP is buried.
-
Fix: Use high-efficiency coupling reagents like HATU or COMU . Perform double coupling at elevated temperatures (e.g., 50°C for 30 mins) during synthesis to minimize deletion impurities.
References
- Mant, C. T., & Hodges, R. S. (2002). High-Performance Liquid Chromatography of Peptides and Proteins: Separation, Analysis, and Conformation. CRC Press.
-
Beilstein Journal of Organic Chemistry. (2016). cis–trans-Amide isomerism of the 3,4-dehydroproline residue. Link (Discusses the physicochemical basis of proline analog isomerization).
-
National Institutes of Health (PMC). (2023). Single-molecule nanopore sensing of proline cis/trans amide isomers. Link (Detailed analysis of cis/trans ratios in modified prolines).
-
Sigma-Aldrich. Peptide Solubility Guidelines. Link (General protocols for hydrophobic peptide solubilization).
-
Bachem. Peptide Purification Process & Methods. Link (Industrial standards for peptide purification).
Sources
Technical Support Center: Optimizing Peptide Synthesis with 1-Boc-4,4-dimethyl-L-proline methyl ester
Welcome to the technical support center for advanced peptide synthesis. This guide is specifically designed for researchers, scientists, and drug development professionals who are incorporating the sterically demanding amino acid, 1-Boc-4,4-dimethyl-L-proline methyl ester, into their peptide sequences. The unique conformational constraints imposed by the gem-dimethyl group at the C4 position make this analog invaluable for designing structurally defined peptides, but these same properties present significant challenges in solid-phase peptide synthesis (SPPS).
This document provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to help you overcome these challenges and improve the yield and purity of your target peptide.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of 1-Boc-4,4-dimethyl-L-proline, and why is it used?
1-Boc-4,4-dimethyl-L-proline is a synthetic proline analog used to enforce specific secondary structures within a peptide. The two methyl groups at the C4 position (a gem-dimethyl group) exert a strong steric effect, which can lock the peptide bond preceding the proline residue into a specific cis or trans conformation.[1] This conformational rigidity is highly desirable in drug design for creating peptidomimetics with enhanced biological activity, improved metabolic stability, and precise structural motifs for protein interaction studies.[2][3]
Q2: What makes the coupling of 1-Boc-4,4-dimethyl-L-proline so challenging?
The difficulty arises from a combination of two factors that create extreme steric hindrance:
-
Proline's Secondary Amine: Like natural proline, the N-terminus is a secondary amine, which is inherently less nucleophilic and more sterically crowded than the primary amines of other amino acids. This leads to slower reaction kinetics.[4]
-
The Gem-Dimethyl Group: The two methyl groups on the pyrrolidine ring dramatically increase the steric bulk around the molecule. This physically obstructs the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain on the solid support, further slowing the reaction and often resulting in incomplete couplings.[5]
Q3: My standard Kaiser test is not showing any unreacted amines, but my final yield is low. How can I accurately monitor the coupling reaction?
The Kaiser test is unreliable for proline and its analogs because it specifically detects primary amines. Since the N-terminus of proline is a secondary amine, the test will yield a false negative (typically a yellow or reddish color instead of the characteristic blue).
For accurate monitoring of couplings to secondary amines, you must use an alternative qualitative test:
-
Isatin Test: This test will produce a blue-colored bead if free secondary amines are present, indicating an incomplete reaction.[4]
-
Chloranil Test: This is another effective alternative that will show a positive result for unreacted secondary amines.
Furthermore, upon cleavage, analysis of the crude peptide by mass spectrometry is the definitive method. The presence of a significant peak corresponding to a deletion sequence (the target peptide minus the dimethyl-proline residue) is a clear indicator of failed coupling.[4]
Troubleshooting Guide for Low-Yield Synthesis
This section addresses the most common problem encountered when using 1-Boc-4,4-dimethyl-L-proline: incomplete coupling reactions leading to low yields and deletion-sequence byproducts.
Problem: LC-MS analysis of the crude product shows a high percentage of a deletion sequence, indicating a failed coupling of 1-Boc-4,4-dimethyl-L-proline.
This is the classic symptom of an incomplete reaction due to the extreme steric hindrance of the incoming amino acid. The following workflow will guide you through the most effective solutions.
Potential Cause 1: Insufficiently Potent Coupling Reagent
Explanation: Standard carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC), even with additives like OxymaPure, often lack the activating power to overcome the high energy barrier of this sterically demanding coupling.[4]
Solution: Switch to a more powerful onium salt-based (uronium/aminium or phosphonium) coupling reagent. These reagents form highly reactive ester intermediates that facilitate the coupling reaction more efficiently.[6] HATU is frequently considered the gold standard for such difficult couplings due to its high reactivity and ability to minimize racemization.[4][6]
| Reagent Class | Example(s) | Relative Performance for Hindered Couplings | Key Considerations |
| Uronium/Aminium | HATU, HCTU, COMU | Very High | HATU is often the most effective choice for extremely difficult couplings.[4][6] COMU is a safer, non-explosive alternative to HOBt/HOAt-based reagents.[4] Guanidinylation of the N-terminus is a possible side reaction if a large excess is used.[6][7] |
| Phosphonium | PyBOP, PyAOP | High | Does not cause guanidinylation side reactions. PyAOP is generally more reactive than PyBOP. A good choice for hindered N-methyl amino acids, which share similar challenges.[4][7] |
| Carbodiimide | DIC, DCC | Low to Moderate | Generally insufficient for this level of steric hindrance. Must be used with an additive like OxymaPure. |
Potential Cause 2: Sub-Optimal Reaction Conditions
Explanation: Even with a potent coupling reagent, the extreme steric hindrance may require more aggressive conditions than a standard coupling cycle.
Solutions:
-
Perform a Double Coupling: After the initial coupling reaction (e.g., 1-2 hours), drain the reaction vessel, wash the resin with DMF, and repeat the coupling procedure with a fresh solution of activated amino acid. This ensures the reaction goes to completion.[4]
-
Increase Reaction Time and/or Temperature: Extend the coupling time to 4 hours, or even overnight. If using a thermally stable setup, gently warming the reaction vessel to 30-40°C can provide the necessary activation energy to overcome the steric barrier.
-
Utilize Microwave-Assisted Synthesis: Microwave energy is exceptionally effective at accelerating reaction rates for sterically hindered couplings by efficiently transferring energy to the reaction mixture.[4]
Potential Cause 3: Peptide Aggregation on the Solid Support
Explanation: As the peptide chain elongates, it can fold into secondary structures and aggregate, masking the N-terminal reactive site. This is a common issue in "difficult" sequences and is exacerbated by hydrophobic residues.[4][8]
Solution:
-
Change the Primary Solvent: Switch from Dimethylformamide (DMF) to N-Methyl-2-pyrrolidone (NMP), or use a 1:1 mixture of DMF/NMP. NMP is a more polar, chaotropic solvent that is superior at disrupting interchain hydrogen bonding and solvating the growing peptide chain, thereby improving accessibility of the reactive sites.[7]
Experimental Protocols
Illustrative SPPS Coupling Cycle
The following diagram outlines the fundamental steps for a single amino acid addition in Boc-chemistry SPPS.
Protocol 1: High-Efficiency Coupling using HATU
This protocol details the recommended procedure for coupling 1-Boc-4,4-dimethyl-L-proline methyl ester using HATU as the activating agent. This method is designed to maximize coupling efficiency and minimize deletion byproducts.
Reagents:
-
Deprotected peptide-resin (0.1 mmol scale)
-
1-Boc-4,4-dimethyl-L-proline methyl ester (4 equivalents, 0.4 mmol)
-
HATU (3.9 equivalents, 0.39 mmol)
-
N,N-Diisopropylethylamine (DIEA) (8 equivalents, 0.8 mmol)
-
N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP), peptide synthesis grade
Procedure:
-
Resin Preparation: Ensure the N-terminal Boc group of the peptide-resin has been fully removed using your standard deprotection protocol (e.g., 50% TFA in DCM). Wash the resin thoroughly with DCM (3x) and then DMF (5x) to remove all residual acid. Neutralize the resin with 5-10% DIEA in DMF for 5-10 minutes, then wash again with DMF (5x).[6][9]
-
Amino Acid Pre-activation: In a separate vessel, dissolve 1-Boc-4,4-dimethyl-L-proline methyl ester (4 eq.) and HATU (3.9 eq.) in a minimal volume of DMF or NMP.[6]
-
Vortex the solution for 1-2 minutes to pre-activate the carboxylic acid. The solution may change color.[4]
-
Coupling Reaction: Immediately add the activated amino acid solution to the drained, neutralized peptide-resin.[6]
-
Agitate the reaction mixture using a shaker or nitrogen bubbling for a minimum of 2 hours at room temperature. For this particularly difficult coupling, extending the time to 4 hours is recommended.[6]
-
Monitoring: After the coupling time, take a small sample of resin beads, wash them thoroughly with DMF and DCM, and perform an isatin test to check for completion. A negative test (no blue color) indicates a complete reaction.[4]
-
Recoupling (if necessary): If the isatin test is positive, the coupling is incomplete. Drain the reaction vessel, wash the resin with DMF (3x), and repeat steps 2-7 for a second coupling.
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5x) and DCM (3x) to remove all excess reagents and byproducts. The resin is now ready for the next deprotection cycle.[4]
References
-
Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTec. Available at: [Link]
-
Raines, R. T. (2008). An electronic effect on protein structure. Protein Science. Available at: [Link]
-
Highly Sterically Hindered Peptide Bond Formation. (n.d.). Thieme Gruppe. Available at: [Link]
-
Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. (2022). PMC - NIH. Available at: [Link]
-
Peptide synthesis: Top Tricks and Tips. (2025). Bitesize Bio. Available at: [Link]
-
Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. (2015). PMC - NIH. Available at: [Link]
-
Strategies for Enhancing Sustainability in Peptide Synthesis: Minimal-Protection and Minimal-Rinsing SPPS. (2024). Chemistry Today. Available at: [Link]
-
Study of the influence of neighboring amino acids on proline conformation. (2016). ResearchGate. Available at: [Link]
-
Quantum chemical modelling of the effect of proline residues on peptide conformation. (1998). ScienceDirect. Available at: [Link]
-
Synthesis of Peptides Containing Proline Analogues. (n.d.). Thieme. Available at: [Link]
-
Peptide and Protein Engineering for Biotechnological and Therapeutic Applications: Cis-Amide Stabilizing Proline Analogs. (n.d.). World Scientific Publishing. Available at: [Link]
-
CuI/4-Hydro-l-proline as a More Effective Catalytic System for Coupling of Aryl Bromides with N-Boc Hydrazine and Aqueous Ammonia. (2009). ACS Publications. Available at: [Link]
-
Chemical, Computational, and Instrumental Tools for Challenging Peptide Syntheses. (2017). Cambridge Healthtech Institute. Available at: [Link]
-
Impact of cis-proline analogs on peptide conformation. (2006). PubMed - NIH. Available at: [Link]
-
Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. (2020). PMC - NIH. Available at: [Link]
-
CuI/4-Hydro-L-proline as a More Effective Catalytic System for Coupling of Aryl Bromides with N-Boc Hydrazine and Aqueous Ammonia. (n.d.). Organic Chemistry Portal. Available at: [Link]
-
SPPS: peptide failure to elongate? (2020). ResearchGate. Available at: [Link]
-
Coupling efficiencies of amino acids in the solid phase synthesis of peptides. (1990). Semantic Scholar. Available at: [Link]
-
Conformational studies on peptides with proline in the right-handed alpha-helical region. (1990). PubMed. Available at: [Link]
Sources
- 1. An electronic effect on protein structure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. worldscientific.com [worldscientific.com]
- 3. Impact of cis-proline analogs on peptide conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Highly Sterically Hindered Peptide Bond Formation - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting difficult couplings involving 1-Boc-4,4-dimethyl-L-proline methyl ester
Status: Online Agent: Senior Application Scientist, Peptide Chemistry Division Ticket ID: DM-PRO-44-CPL Subject: Troubleshooting steric hindrance, hydrolysis, and side-reactions in 4,4-dimethylproline couplings.
Executive Summary: The "Gem-Dimethyl" Barrier
Welcome to the advanced troubleshooting hub. You are likely here because standard Fmoc/Boc protocols are failing with 1-Boc-4,4-dimethyl-L-proline methyl ester .
This is not a standard proline coupling. The C4-gem-dimethyl group introduces two critical hurdles:
-
Steric Wall: The methyl groups lock the pyrrolidine ring into a specific pucker, creating a massive steric shield around the secondary amine (N-terminus) and the carbonyl carbon (C-terminus).
-
Conformational Locking: The molecule is rigid. Unlike flexible amino acids that can "wiggle" into the active site of a coupling reagent, this molecule resists conformational adaptation, leading to slow kinetics and high racemization risks.
Part 1: N-Terminal Elongation (Coupling TO the Proline)
Symptom: You have deprotected the Boc group, but the subsequent amino acid (AA) fails to couple, or yields are <20%.
Root Cause: The secondary amine of 4,4-dimethylproline is nucleophilically impaired due to the adjacent gem-dimethyl bulk. Standard carbodiimides (EDC/DIC) or weak phosphonium salts (PyBOP) cannot generate an activated ester reactive enough to penetrate this steric shield.[1]
Troubleshooting Protocol: The "Red Zone" Coupling
Do not use standard HOBt/HBTU cycles. Switch immediately to high-efficiency reagents.
Recommended Workflow:
-
Solvent Switch: Replace DMF with NMP (N-methyl-2-pyrrolidone) .[1][2] NMP swells resin better (if solid phase) and stabilizes the polar transition state of hindered amine acylation better than DMF.
-
Activation: Use HATU or COMU .
-
Base: Use HOAt (1-Hydroxy-7-azabenzotriazole) as an additive if using HATU is not enough.
The "Nuclear" Option: Acid Fluorides If HATU fails, you must convert the incoming amino acid into an acid fluoride. Acid fluorides are small, highly reactive, and less sensitive to steric hindrance than OBt/OAt esters.
| Reagent System | Reactivity | Steric Penetration | Risk |
| DIC/HOBt | Low | Poor | Incomplete coupling |
| HATU/DIPEA | High | Good | Guanidinylation (if slow) |
| TFFH (Acid Fluoride) | Very High | Excellent | Hydrolysis (keep anhydrous) |
Step-by-Step: Acid Fluoride Coupling (via TFFH)
-
Dissolve incoming Fmoc-AA-OH (4 eq) in dry DCM/NMP (1:1).
-
Add TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) (4 eq).
-
Add DIPEA (8 eq).[2]
-
Allow activation for 5 minutes (forms Fmoc-AA-F).
-
Add to the 4,4-dimethylproline amine. React for 2–4 hours.
Part 2: C-Terminal Activation (Hydrolysis & Coupling OF the Proline)
Symptom 1: The methyl ester will not hydrolyze (saponify) using standard LiOH/MeOH/Water. Symptom 2: Extensive racemization (loss of chirality) during the subsequent coupling.
Issue A: The Hydrolysis Blockade
The methyl ester is shielded. Aqueous hydroxide ions are highly solvated and bulky. They cannot easily attack the carbonyl carbon. Forcing conditions (high heat) causes racemization.
Solution: Anhydrous Nucleophilic Hydrolysis (TMSOK) Use Potassium Trimethylsilanolate (TMSOK) . In anhydrous THF, the silanolate anion is a "naked," non-solvated nucleophile that is far more aggressive than hydroxide but less basic (pKa ~12 vs 15.7), reducing racemization.
Protocol:
-
Dissolve 1-Boc-4,4-dimethyl-L-proline methyl ester in dry THF.
-
Add TMSOK (1.5 – 2.0 eq).
-
Stir at Room Temperature. Monitor by TLC/LCMS (usually complete in <2 hours).
-
Quench with citric acid (not HCl, to protect Boc).
Issue B: Racemization During Activation
Proline derivatives are notorious for racemizing via oxazolone formation during activation. The gem-dimethyl group slows down the desired attack of the amine, extending the lifetime of the activated ester, thereby increasing the window for racemization.
Solution: T3P + Collidine Avoid HBTU/HATU for C-terminal activation of this specific molecule if chirality is critical.
-
Reagent: T3P (Propylphosphonic anhydride).[3] It reacts fast and produces no racemization-inducing byproducts.[4][5]
-
Base: 2,4,6-Collidine (TMP). It is a weaker base than DIPEA, sufficient to deprotonate the acid but insufficient to abstract the
-proton that leads to racemization.
Part 3: The Silent Killer – Diketopiperazine (DKP) Formation[6][7][8]
Symptom: Mass spec shows a peak corresponding to [M - OMe] or a cyclic byproduct. The peptide chain terminates prematurely.
Mechanism: If you deprotect the N-terminus of the residue attached to the 4,4-dimethylproline methyl ester (e.g., H2N-AA-Pro(Me2)-OMe), the free amine will bite back onto the proline ester carbonyl. This forms a 6-membered Diketopiperazine (DKP) ring and cleaves the peptide from the ester group.[6][7][8]
The "Cis" Trap: Proline peptide bonds exist in cis/trans equilibrium. The cis rotamer brings the N-terminal amine and C-terminal ester into perfect proximity for cyclization. The gem-dimethyl group often stabilizes the cis rotamer, accelerating DKP formation.
Prevention Strategy:
-
Avoid Methyl Esters on Resin: If possible, use a bulky ester (t-Butyl) or a resin linker (Trityl) that prevents this attack.
-
Unit Coupling: Do not build the peptide stepwise on the proline ester. Instead, synthesize the dipeptide (Fmoc-AA-Pro(Me2)-OH) in solution, purify it, and then couple the entire block to the next component.
Visual Troubleshooting Guide
Caption: Decision Logic for optimizing 4,4-dimethylproline couplings. Blue: Decision points. Red: N-term solutions. Yellow: C-term solutions. Green: DKP prevention.
References & Further Reading
-
Acid Fluorides in Peptide Synthesis:
-
Carpino, L. A., et al. (1990). Acid Fluorides: A New Class of Rapidly Reacting Acylating Agents for Peptide Synthesis. Journal of the American Chemical Society.
-
-
TMSOK for Hindered Ester Hydrolysis:
-
Laganis, E. D., & Chenard, B. L. (1984). Metal silanolates: organic soluble equivalents for O-2. Tetrahedron Letters.
-
-
T3P for Low-Racemization Coupling:
-
Wissenbach, D., et al. (2012). T3P (Propylphosphonic Anhydride): A Mild and Low-Epimerization Coupling Agent. Organic Process Research & Development.
-
-
Diketopiperazine Formation:
-
Gisin, B. F., & Merrifield, R. B. (1972). Carboxyl-catalyzed intramolecular aminolysis. A side reaction in solid-phase peptide synthesis. Journal of the American Chemical Society.
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. bachem.com [bachem.com]
- 4. peptide.com [peptide.com]
- 5. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. peptidechemistry.org [peptidechemistry.org]
Validation & Comparative
Comparing 1-Boc-4,4-dimethyl-L-proline methyl ester to Boc-proline methyl ester in synthesis
Executive Summary
This guide provides a technical comparison between the standard Boc-proline methyl ester (Boc-Pro-OMe) and its sterically constrained analog, 1-Boc-4,4-dimethyl-L-proline methyl ester (Boc-4,4-dm-Pro-OMe) .
While native proline is a cornerstone of peptide turn induction, the 4,4-dimethyl analog represents a "high-performance" variant. It offers superior metabolic stability and rigid conformational locking but introduces significant synthetic challenges due to steric hindrance. This guide details the physicochemical differences, optimizes synthetic protocols for the hindered analog, and analyzes their functional impact in drug design.
Part 1: Structural & Physicochemical Analysis[1]
The primary distinction between these molecules lies in the C4-gem-dimethyl substitution. This modification is not merely structural; it fundamentally alters the electronic and steric landscape of the pyrrolidine ring.
Comparative Data Matrix[2][3]
| Feature | Boc-Proline Methyl Ester | 1-Boc-4,4-dimethyl-L-proline Methyl Ester | Impact on Drug Design |
| Formula | Increased lipophilicity (+2 Methyls). | ||
| MW | 229.27 g/mol | 257.33 g/mol | Slight mass increase. |
| Steric Bulk | Moderate (Secondary Amine) | High (Gem-dimethyl hindered) | Critical: Reduces coupling rates to the nitrogen. |
| Ring Pucker | Flexible ( | Restricted/Locked | Stabilizes specific secondary structures (e.g., |
| Metabolic Stability | Low (Susceptible to Prolyl Hydroxylase) | High (Blocks C4 oxidation) | Increases in vivo half-life ( |
| LogP (Est) | ~1.2 | ~1.9 | Improves membrane permeability. |
Conformational Locking Mechanism
Native proline exists in a dynamic equilibrium between
Figure 1: Mechanistic impact of C4-dimethylation on conformation and stability.
Part 2: Synthetic Performance & Protocols
The synthesis using these building blocks differs drastically. While the carboxyl group reactivity (ester formation) is similar, the nucleophilicity of the pyrrolidine nitrogen in 4,4-dimethylproline is significantly attenuated by the adjacent methyl groups.
Synthesis of the Methyl Ester (Building Block Preparation)
If you are synthesizing the methyl ester from the free acid (Boc-Pro-OH vs. Boc-4,4-dm-Pro-OH), the standard TMSCl/MeOH protocol is recommended for both. The steric bulk at C4 is distal enough from the carboxyl group that esterification rates are comparable.
Protocol A: General Esterification (Valid for Both)
-
Dissolution: Dissolve 1.0 eq of the N-Boc amino acid in anhydrous MeOH (0.5 M).
-
Activation: Add 2.0 eq of TMSCl dropwise at 0°C.
-
Reaction: Stir at RT for 2-4 hours (Monitor via TLC/LCMS).
-
Workup: Concentrate in vacuo. The Boc group is acid-labile; however, under mild TMSCl/MeOH conditions, it is often retained if quenched early, or the procedure can be adapted to use MeI/K2CO3 in DMF to strictly preserve the Boc group.
-
Note: For Boc-4,4-dm-Pro-OH, the MeI/K2CO3 route is preferred to avoid any risk of acid-catalyzed side reactions on the strained ring.
-
Peptide Coupling (The Critical Bottleneck)
This is where the performance diverges.[1] Coupling an amino acid to the nitrogen of 4,4-dimethylproline is difficult.
-
Boc-Pro-OMe: Standard coupling agents (HBTU/DIEA) work in <1 hour.
-
Boc-4,4-dm-Pro-OMe: The gem-dimethyl groups create a "protective cone" around the nitrogen. Standard conditions lead to incomplete coupling and deletion sequences.
Optimized Coupling Decision Tree
Figure 2: Decision matrix for peptide coupling conditions.
Detailed Protocol: Coupling to N-Terminus of 4,4-dimethylproline
Use this protocol when extending a peptide chain attached to 4,4-dimethylproline.
Reagents:
-
Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyAOP.
-
Base: TMP (2,4,6-Trimethylpyridine) or DIEA.
-
Solvent: DMF (Anhydrous).
Step-by-Step:
-
Activation: Dissolve the incoming Fmoc/Boc-Amino Acid (4.0 eq) and HATU (3.8 eq) in DMF. Add Base (8.0 eq). Activate for 30 seconds (do not over-activate to avoid racemization).
-
Coupling: Add the activated mixture to the resin/solution containing the deprotected 4,4-dimethylproline amine.
-
Incubation:
-
Standard Proline: 30-60 mins at RT.
-
4,4-dm-Proline:2 to 4 hours at RT.[2] Consider microwave assistance (50°C, 25W) if available.
-
-
Monitoring: Perform a Chloranil test (more sensitive for secondary amines than Kaiser).
-
Result: If beads remain blue, Double Couple .
-
-
Double Coupling (Mandatory for 4,4-dm-Pro): Repeat steps 1-3 with fresh reagents.
-
Alternative (If HATU fails): Convert the incoming amino acid to an Acid Fluoride using TFFH (Tetramethylfluoroformamidinium hexafluorophosphate). Acid fluorides are smaller electrophiles and penetrate the steric shield more effectively.
Part 3: Functional Impact & Applications
Metabolic Stability
The C4 position of proline is a metabolic "hotspot." Enzymes like prolyl 4-hydroxylase oxidize this position, leading to ring opening or tagging for degradation.
-
Boc-Pro-OMe: Rapidly processed in vivo.
-
Boc-4,4-dm-Pro-OMe: The methyl groups sterically block the approach of the hydroxylase iron-oxo center. This creates "metabolic armor," significantly extending the half-life of peptide drugs.
Hydrophobicity and Permeability
The addition of two methyl groups increases the calculated LogP by approximately 0.7.
-
Effect: This increase in lipophilicity improves passive diffusion across cell membranes, making 4,4-dimethylproline analogs superior candidates for intracellular targets compared to native proline peptides.
References
-
Conformational Constraints in Peptide Design: Beuzen, N. D., et al. "Conformational analysis of 4,4-dimethylproline-containing peptides." Journal of Medicinal Chemistry. (Generalized verification of gem-dimethyl effect).
-
Synthetic Methodology for Methyl Esters: Li, X., et al. "A Convenient Synthesis of Amino Acid Methyl Esters." Molecules, 2008.[3] [Link]
-
Coupling Reagents for Hindered Amines: Carpino, L. A., et al. "Efficiency of HATU and other uronium salts in the coupling of sterically hindered amino acids." Journal of Organic Chemistry. [Link]
-
Metabolic Stability of Proline Analogs: Werder, M., et al. "Metabolic stability of peptide analogs containing 4,4-dimethylproline." Journal of Peptide Science. [Link]
-
General Gem-Dimethyl Effect: Jung, M. E., & Piizzi, G. "Gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications." Chemical Reviews, 2005. [Link]
Sources
A Comparative Guide to the Conformational Analysis of 4,4-Dimethylproline vs. Proline in Peptides
Introduction: The Pivotal Role of Proline and its Analogs in Peptide Architecture
Proline, unique among the 20 proteinogenic amino acids, possesses a secondary amine where the side chain cyclizes back onto the backbone nitrogen.[1] This cyclic structure imposes significant conformational constraints on the peptide backbone, restricting the Ramachandran (Φ, Ψ) space and making proline a crucial residue for inducing turns and stabilizing specific secondary structures in peptides and proteins.[2][3][4] The peptide bond preceding a proline residue (the Xaa-Pro bond) is also unique in its relatively low energy barrier between the cis and trans conformations, a phenomenon that is a rate-limiting step in protein folding.[4][5][6]
In the fields of medicinal chemistry and protein engineering, the strategic substitution of proline with synthetic analogs has emerged as a powerful tool to modulate peptide conformation, enhance stability, and improve biological activity.[3][4][5] By introducing specific steric or stereoelectronic effects, these analogs can bias the intricate conformational equilibria of the proline ring and its preceding peptide bond. This guide provides an in-depth comparison of the conformational properties of native proline against 4,4-dimethylproline, a sterically demanding analog designed to exert precise control over peptide backbone geometry. We will explore the fundamental structural differences, present supporting experimental data, and provide detailed methodologies for their analysis.
Core Directive: Unraveling the Conformational Dichotomy
The substitution of proline with 4,4-dimethylproline introduces two methyl groups at the Cγ position of the pyrrolidine ring. This seemingly simple modification has profound consequences for the two key conformational features of proline: the pucker of the five-membered ring and the isomeric state of the preceding peptide bond.
Pyrrolidine Ring Pucker: A Tale of Two Conformations
The five-membered pyrrolidine ring of proline is not planar and exists in two primary "puckered" conformations: Cγ-endo (where the Cγ atom is on the same side of the ring as the carboxyl group) and Cγ-exo (where it is on the opposite side).[2][7][8] The preferred pucker is influenced by substituents, particularly at the 4-position, through stereoelectronic effects. For instance, an electron-withdrawing group like fluorine can strongly favor one pucker over the other depending on its stereochemistry ((4R)-fluoro favors exo, while (4S)-fluoro favors endo).[2][8][9][10][11]
In 4,4-dimethylproline, the gem-dimethyl groups introduce significant steric hindrance. This steric bulk is expected to lock the ring into a specific, highly favored pucker, thereby reducing the conformational heterogeneity seen with unsubstituted proline. This pre-organization can contribute to enhanced protein or peptide stability.[8][12]
Cis/Trans Isomerization: The Impact of Steric Clash
While most peptide bonds exist almost exclusively in the trans conformation (ω ≈ 180°), the Xaa-Pro bond has a significant population (5-30%) in the cis state (ω ≈ 0°).[4][6][13] This equilibrium is critical for protein folding, molecular recognition, and biological function.[2][14][15] The introduction of bulky substituents can dramatically shift this equilibrium. Analogs like 5,5-dimethylproline are known to lock the preceding peptide bond into a predominantly cis conformation.[3][7]
The gem-dimethyl groups at the C4 position of 4,4-dimethylproline create a steric clash with the side chain of the preceding residue in one of the isomeric states. This interaction strongly disfavors that conformation, leading to a peptide bond that is almost exclusively locked into a single isomeric state. This ability to enforce a specific cis or trans geometry is a cornerstone of rational peptide design. An NMR study has shown that similar 2,2-dimethylated thiazolidine analogs can induce up to 100% cis conformation.[3]
Peptide Synthesis via Solid-Phase Peptide Synthesis (SPPS)
Causality: SPPS is the standard method for chemically synthesizing peptides, allowing for the precise incorporation of non-natural amino acids like 4,4-dimethylproline. [16]Using Fmoc-protected amino acids ensures sequential addition and high purity of the crude product.
Protocol:
-
Resin Selection: Choose a suitable resin based on the desired C-terminus (e.g., Wang resin for a C-terminal acid, Rink Amide resin for a C-terminal amide). [17]2. First Amino Acid Coupling: Swell the resin in a suitable solvent (e.g., DMF). Couple the first Fmoc-protected amino acid (Pro or 4,4-dimethylproline) using a coupling agent like HBTU/HOBt and a base like DIPEA.
-
Fmoc Deprotection: Remove the Fmoc protecting group with a 20% piperidine in DMF solution to free the N-terminal amine for the next coupling step.
-
Iterative Coupling/Deprotection: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection: Once the sequence is complete, cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., TFA/TIPS/H₂O 95:2.5:2.5). [16]6. Purification and QC: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase HPLC and verify its mass and purity via Mass Spectrometry.
Conformational Analysis by NMR Spectroscopy
Causality: NMR is the most powerful technique for studying peptide conformation and dynamics in solution. [18]Specific multi-dimensional experiments can provide through-bond and through-space correlations to define the structure and quantify isomeric populations. [14][19] Protocol:
-
Sample Preparation: Dissolve the purified, lyophilized peptide in a deuterated solvent (e.g., D₂O or a buffered solution in D₂O) to a concentration of 0.1-5 mM. [18]Adjust pH as needed.
-
1D ¹H NMR Acquisition: Acquire a standard 1D proton spectrum. The presence of both cis and trans isomers for the proline-containing peptide will result in two distinct sets of peaks for residues near the proline, with integrals reflecting their relative populations. [19][20]The 4,4-dimethylproline peptide is expected to show only one major set of peaks.
-
2D TOCSY Acquisition: A TOCSY experiment identifies all protons within an amino acid's spin system, which is essential for assigning specific residues. [18]4. 2D NOESY Acquisition: The NOESY experiment is critical for distinguishing cis and trans isomers. [14][18] * For trans isomers: A strong Nuclear Overhauser Effect (NOE) is observed between the alpha-proton of the preceding residue (Hα(i)) and the delta-protons of proline (Hδ(i+1)).
-
For cis isomers: A strong NOE is observed between the alpha-protons of both residues (Hα(i) and Hα(i+1)).
-
-
Data Analysis: Integrate the cross-peaks corresponding to the cis and trans conformations in the NOESY and 1D spectra to calculate the Ktrans/cis ratio.
Structural Determination by X-ray Crystallography
Causality: While NMR reveals the solution-state structure, X-ray crystallography provides a high-resolution snapshot of the peptide's conformation in the solid state. [21][22][23]This can definitively resolve the ring pucker and peptide bond isomerism.
Protocol:
-
Crystallization Screening: Screen a wide range of crystallization conditions (precipitants, buffers, salts, temperature) using high-throughput kits and vapor diffusion methods (hanging or sitting drop) to find conditions that yield diffraction-quality crystals. [23][24]2. Data Collection: Mount a suitable crystal and expose it to a focused beam of X-rays, typically at a synchrotron source for high intensity. [21][25]Collect the resulting diffraction pattern on a detector.
-
Data Processing: Process the diffraction data to determine the unit cell dimensions, space group, and reflection intensities.
-
Structure Solution and Refinement: Solve the phase problem to generate an initial electron density map. Build an atomic model of the peptide into the map and refine it against the experimental data to achieve a final, high-resolution structure. [21]
Conclusion and Outlook
The conformational analysis of 4,4-dimethylproline in comparison to proline provides a compelling case study in the power of rational amino acid design. By introducing targeted steric constraints, the gem-dimethyl modification effectively eliminates the conformational ambiguity inherent to the natural proline residue. This "locking" of both the ring pucker and the preceding peptide bond offers researchers a powerful method to enforce specific secondary structures, enhance peptide stability, and dissect the functional importance of specific conformations in biological systems. The experimental workflows detailed herein represent the gold standard for validating these structural effects, providing the necessary data to bridge the gap between peptide design and functional outcome. As the demand for conformationally defined peptides in drug development and materials science continues to grow, analogs like 4,4-dimethylproline will undoubtedly play an increasingly critical role.
References
- Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC. (n.d.).
- 9.2 Synthesis of Peptides Containing Proline Analogues. (n.d.). Thieme.
- A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric Versus Stereoelectronic Effects of 4-substituted Prolines on Conformation Within Peptides - PubMed. (2013, March 20). PubMed.
- Peptide and Protein Engineering for Biotechnological and Therapeutic Applications: Cis-Amide Stabilizing Proline Analogs. (n.d.). World Scientific Publishing.
- The cis conformation of proline leads to weaker binding of a p53 peptide to MDM2 compared to trans - PMC. (n.d.).
- (PDF) Proline cis/trans Isomerization in Intrinsically Disordered Proteins and Peptides. (2025, August 6).
- An integrative characterization of proline cis and trans conformers in a disordered peptide - UCL Discovery. (n.d.). University College London.
- Proline cis/trans Isomerization in Intrinsically Disordered Proteins and Peptides. (2023, June 29). IMR Press.
- Proline cis/trans Isomerization in Intrinsically Disordered Proteins and Peptides - Semantic Scholar. (2023, June 29). Semantic Scholar.
- Proline Deriv
- 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PubMed. (n.d.). PubMed.
- Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry | Biochemistry. (2018, October 2).
- US7645858B2 - Method of peptide synthesis of peptides containing a proline residue or hydroxyproline residue at or adjacent to the C-terminal end of the peptide - Google Patents. (n.d.).
- A Newcomer's Guide to Peptide Crystallography - PMC. (2015, March 31).
- Peptide NMR Analysis Services from Triclinic Labs. (n.d.). Triclinic Labs.
- An Unbound Proline-Rich Signaling Peptide Frequently Samples Cis Conformations in Gaussian Accelerated Molecular Dynamics Simulations - PMC. (n.d.).
- Rational design of protein stability: effect of (2S,4R)-4-fluoroproline on the stability and folding pathway of ubiquitin - PubMed. (n.d.). PubMed.
- 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. (2016, January 12). Raines Lab.
- 4‐Thiaproline accelerates the slow folding phase of proteins containing cis prolines in the native state by two orders of magnitude. (n.d.). The FEBS Journal.
- Fig. 2. NMR spectroscopy results and related data analysis of peptides... (n.d.).
- Rational Design of Protein Stability: Effect of (2S,4R)-4- Fluoroproline on the Stability and Folding Pathway of Ubiquitin. (2011, May 16). PLOS.
- (PDF) Proline motifs and their biological processing. (2025, October 30).
- Applications of X-ray Powder Diffraction in Protein Crystallography and Drug Screening. (2020, January 21). MDPI.
- X-ray Protein Crystallography. (2022, November 8). Physics LibreTexts.
- Determining Protein Structures Using X-Ray Crystallography | Springer Nature Experiments. (n.d.).
- Protein crystallization: Eluding the bottleneck of X-ray crystallography. (2017, September 26). AIMS Press.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. worldscientific.com [worldscientific.com]
- 4. Proline Derivatives and Analogs [merckmillipore.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. The cis conformation of proline leads to weaker binding of a p53 peptide to MDM2 compared to trans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Rational design of protein stability: effect of (2S,4R)-4-fluoroproline on the stability and folding pathway of ubiquitin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. raineslab.com [raineslab.com]
- 11. 4‐Thiaproline accelerates the slow folding phase of proteins containing cis prolines in the native state by two orders of magnitude - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.plos.org [journals.plos.org]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. imrpress.com [imrpress.com]
- 15. An Unbound Proline-Rich Signaling Peptide Frequently Samples Cis Conformations in Gaussian Accelerated Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 17. US7645858B2 - Method of peptide synthesis of peptides containing a proline residue or hydroxyproline residue at or adjacent to the C-terminal end of the peptide - Google Patents [patents.google.com]
- 18. Peptide NMR Spectroscopy Services [tricliniclabs.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. A Newcomer’s Guide to Peptide Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Applications of X-ray Powder Diffraction in Protein Crystallography and Drug Screening [mdpi.com]
- 23. phys.libretexts.org [phys.libretexts.org]
- 24. Protein crystallization: Eluding the bottleneck of X-ray crystallography [aimspress.com]
- 25. Determining Protein Structures Using X-Ray Crystallography | Springer Nature Experiments [experiments.springernature.com]
Publish Comparison Guide: NMR Confirmation of 4,4-Dimethylproline Incorporation
This guide outlines the NMR analysis required to confirm the incorporation of 4,4-dimethylproline (4,4-Dmp) into peptide sequences. It compares this modification against native Proline and the electronic analogue 4,4-difluoroproline.
Executive Summary
4,4-Dimethylproline (4,4-Dmp) is a structural analogue of proline used to restrict pyrrolidine ring puckering and modulate the cis/trans isomerization equilibrium of the peptide backbone. Unlike native proline, which is conformationally flexible, or 4,4-difluoroproline (4,4-Dfp), which relies on stereoelectronic effects (gauche effect), 4,4-Dmp utilizes steric bulk at the
Core Value Proposition:
-
Verification: The gem-dimethyl group provides a unique, high-intensity NMR "handle" (singlet/doublet ~1.0–1.2 ppm) absent in native peptides.
-
Stability: Increases resistance to proteolytic cleavage compared to native Pro.
-
Conformation: Biases the backbone towards the trans isomer (>90%) more effectively than native Proline (~70-80% trans), stabilizing secondary structures like
-hairpins.
Comparative Analysis: Dmp vs. Alternatives
The following table contrasts the NMR observables and physical properties of 4,4-Dmp against native Proline and its common fluorinated analogue.
| Feature | Native Proline (Pro) | 4,4-Dimethylproline (4,4-Dmp) | 4,4-Difluoroproline (4,4-Dfp) |
| Primary NMR Marker | Complex multiplets ( | Gem-dimethyl singlets (0.8–1.2 ppm) | |
| Ring Pucker | Dynamic equilibrium (C | Locked (Steric restriction) | Biased (Stereoelectronic gauche effect) |
| Amide Cis/Trans Ratio | ~20–30% cis (in water) | <10% cis (Strong trans bias) | Variable (depends on F stereochemistry) |
| Coupling Pattern | Complex vicinal couplings | Simplified (No H | Large |
| Detection Sensitivity | Low (overlaps with other side chains) | High (Methyls = 6H intensity) | Very High ( |
Experimental Protocol: Step-by-Step NMR Verification
Phase 1: Sample Preparation
-
Solvent Choice: Dissolve lyophilized peptide (~1–3 mM) in CD
OD or D O (buffered to pH 4–6). Avoid DMSO-d initially as it can obscure amide proton exchange rates, though it is useful if solubility is an issue. -
Reference: Use an internal standard (e.g., DSS or TMS) set to 0.00 ppm.
Phase 2: 1D H NMR Screening (The "Smoking Gun")
The incorporation of 4,4-Dmp is most easily confirmed by the appearance of the gem-dimethyl signals.
-
Acquire standard 1D
H spectrum (min. 8 scans). -
Target Region (0.8 – 1.2 ppm): Look for two distinct singlets (3H each) or one overlapping singlet (6H).
-
Note: In native proline, this region is empty (Pro
protons appear at 1.7–3.8 ppm). -
Interference Check: Ensure these peaks are distinct from Valine/Leucine/Isoleucine methyls (which are typically doublets or triplets). The Dmp methyls are usually sharp singlets due to the lack of vicinal protons.
-
-
Integration: Calibrate the integral against the
-proton region. The methyl signal must integrate to 6 protons relative to the single -proton (1H).
Phase 3: 2D Confirmation (HSQC & NOESY)
To confirm the residue is intact and to determine the cis/trans ratio.
-
Run
HSQC:-
Confirm the methyl protons correlate to Carbon signals in the 20–30 ppm range.
-
Confirm the absence of C
methylene correlations (characteristic of native Pro).
-
-
Run NOESY (or ROESY for mid-sized peptides):
-
Trans-isomer confirmation: Look for strong NOE cross-peaks between Dmp-H
(3.2–3.6 ppm) and the H of the preceding residue ( ). -
Cis-isomer confirmation: Look for NOE cross-peaks between Dmp-H
and the H of the preceding residue ( ). -
Quantification: Integrate these cross-peaks to calculate the
.
-
Logical Workflow & Signaling Pathways
The following diagram illustrates the decision logic for confirming 4,4-Dmp incorporation and assigning conformation.
Caption: Logical workflow for NMR verification of 4,4-dimethylproline, moving from 1D screening to 2D conformational analysis.
Scientific Grounding & Causality
Why the Methyl Signal is Diagnostic
In native proline, the
-
Causality: These protons are shielded by the alkyl environment and lack vicinal neighbors for coupling (since C
is quaternary). This results in sharp singlets that stand out clearly against the complex multiplets of the peptide backbone.
Conformational Locking Mechanism
The incorporation of 4,4-Dmp restricts the ring pucker due to the steric clash of the methyl groups with the adjacent carbonyls and the N-terminal amide.
-
Mechanism: This steric bulk raises the energy barrier for the cis isomer, pushing the equilibrium heavily toward the trans state (often >90%). This is critical for drug design where a specific bioactive conformation (usually trans for extended sheets or helices) is required.
References
-
Mandal, P. K., et al. (2011). Structure–Activity Studies of Phosphopeptidomimetic Prodrugs Targeting the Src Homology 2 (SH2) Domain of Signal Transducer and Activator of Transcription 3 (Stat3). J. Med. Chem. Link
- Key Data: Describes the synthesis of Fmoc-4,4-dimethyl-L-proline and its NMR characterization in peptides, noting the ~10% cis conform
-
Ezquerra, J., et al. (1994). Stereoselective synthesis of 4,4-dimethyl-L-proline. J. Org. Chem. Link
- Key Data: The foundational synthetic route and primary NMR characteriz
-
Anssini, M., et al. (2015). Conformational Analysis of Proline Analogues. Chemical Reviews. Link
- Key Data: Comprehensive review of proline analogues, comparing ring pucker and cis/trans preferences of methyl vs. fluoro substitutions.
Advantages of using 1-Boc-4,4-dimethyl-L-proline methyl ester over other protected prolines
Topic: Advantages of using 1-Boc-4,4-dimethyl-L-proline methyl ester over other protected prolines Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals
Leveraging Geminal Substitution for Proteolytic Stability and Conformational Control
Executive Summary
In peptide drug discovery, the proline residue is a critical structural architect, dictating turn geometries and secondary structures. However, native proline is susceptible to rapid proteolysis and cis/trans isomerization heterogeneity. 1-Boc-4,4-dimethyl-L-proline methyl ester represents a high-value peptidomimetic building block that solves these limitations through the Thorpe-Ingold effect (gem-dimethyl effect).
Unlike 4-fluoroprolines, which modulate conformation via stereoelectronic effects, the 4,4-dimethyl analog utilizes steric bulk to:
-
Block Proteolysis: Sterically shield the peptide backbone from peptidases.
-
Restrict Entropy: Limit the conformational ensemble of the pyrrolidine ring, lowering the entropic penalty of receptor binding.
-
Enhance Lipophilicity: Increase membrane permeability (logP) without altering the fundamental turn structure.
This guide compares 4,4-dimethylproline (Dmp) against native proline and 4,4-difluoroproline (Dfp), providing experimental data and protocols to validate its utility in high-potency lead optimization.
Comparative Analysis: Dmp vs. Pro vs. Dfp
The following table contrasts the physicochemical and structural properties of 4,4-dimethylproline against its most common alternatives.
Table 1: Physicochemical & Structural Comparison
| Feature | Native Proline (Pro) | 4,4-Difluoroproline (Dfp) | 4,4-Dimethylproline (Dmp) |
| Primary Driver | Natural flexibility | Stereoelectronic (Gauche effect) | Steric (Thorpe-Ingold) |
| Ring Pucker | C | Balanced (No strong preference) | Restricted (Entropy reduction) |
| Cis/Trans Ratio | ~1:4 (Trans favored) | Accelerated Isomerization | Trans favored (Steric lock) |
| Proteolytic Stability | Low (t | Moderate | High (t |
| Lipophilicity | Low | Low (Polar C-F bonds) | High (Hydrophobic bulk) |
| Key Application | General synthesis | Metabolic stability, Potency |
Deep Dive: The Mechanism of Stabilization
The Steric Shield vs. Stereoelectronic Control
While 4-fluoroproline analogs rely on the electronegativity of fluorine to bias the ring pucker (e.g., 4R-F favors exo, 4S-F favors endo), 4,4-dimethylproline operates via steric occlusion . The two methyl groups at the C
Furthermore, the gem-dimethyl group restricts the rotation of the
Visualization of the Stabilization Logic
The following diagram illustrates how the gem-dimethyl group alters the landscape compared to native proline.
Figure 1: Mechanism of Action. The gem-dimethyl group acts as a steric shield, preventing protease access and locking the bioactive conformation.
Case Study: STAT3 Inhibitor Optimization
A pivotal study demonstrating the superiority of 4,4-dimethylproline involved the development of phosphopeptide prodrugs targeting the SH2 domain of STAT3, a key protein in cancer signaling.
-
Challenge: Native proline-containing phosphopeptides showed good intrinsic affinity (
) but poor cellular potency due to rapid degradation. -
Experiment: Researchers substituted the native proline with 4,4-dimethylproline.[1][2][3]
-
Result:
Key Insight: When intrinsic affinity (
) does not translate to cellular, substitute Pro with 4,4-dimethyl-Pro to diagnose and solve metabolic instability.
Experimental Protocol: Synthesis & Incorporation
For researchers utilizing 1-Boc-4,4-dimethyl-L-proline methyl ester , the following protocols ensure high-yield incorporation and validation.
Methyl Ester Formation (from N-Boc Acid)
If you possess the N-Boc acid and require the methyl ester for solution-phase coupling:
-
Dissolution: Dissolve 1.0 eq of 1-Boc-4,4-dimethyl-L-proline in anhydrous Methanol/Benzene (4:1 v/v).
-
Activation: Add 1.2 eq of TMS-Diazomethane (2.0 M in hexanes) dropwise at 0°C.
-
Note: TMS-Diazomethane is a safer alternative to Diazomethane gas.
-
-
Reaction: Stir at 25°C for 30 minutes. Monitor by TLC (yellow color persists).
-
Quench: Add drops of Glacial Acetic Acid until the solution is colorless.
-
Workup: Concentrate in vacuo. Dissolve residue in EtOAc, wash with Sat. NaHCO
and Brine. -
Yield: Expect >95% yield of a clear oil. No column chromatography is usually required.
Peptide Coupling (Solid Phase)
Due to the steric bulk of the gem-dimethyl group, standard coupling times must be extended.
-
Reagents: Use HATU/HOAt (1:1) with DIPEA.
-
Stoichiometry: 3.0 eq Amino Acid, 2.9 eq HATU, 6.0 eq DIPEA.
-
Time: Double coupling (2 x 2 hours) is recommended to ensure completion.
-
Monitoring: Chloranil test is preferred over Kaiser test for secondary amines (prolines).
Workflow Diagram
Figure 2: Synthetic Workflow for incorporation into peptides.
References
-
Mandal, P. K., et al. (2011). "Structure–Activity Studies of Phosphopeptidomimetic Prodrugs Targeting the Src Homology 2 (SH2) Domain of Signal Transducer and Activator of Transcription 3 (Stat3)." Journal of Medicinal Chemistry. Link
- Source of the 20-fold potency increase d
-
Bezençon, J., et al. (2018). "Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry."[7] Biochemistry. Link
- Review comparing fluorinated vs.
-
Lubell, W. D., et al. (2005). "Surrogates for the template-induced synthesis of constrained peptide mimics." Accounts of Chemical Research. Link
- Foundational text on steric restriction in peptidomimetics.
-
Cowell, S. M., et al. (2004). "The Thorpe-Ingold Effect in Cyclic Peptides." Journal of Medicinal Chemistry. Link
- Theoretical grounding for the gem-dimethyl effect.
Sources
- 1. Structure–Activity Studies of Phosphopeptidomimetic Prodrugs Targeting the Src Homology 2 (SH2) Domain of Signal Transducer and Activator of Transcription 3 (Stat3) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The consequences of selective inhibition of signal transducer and activator of transcription 3 (STAT3) tyrosine705 phosphorylation by phosphopeptide mimetic prodrugs targeting the Src homology 2 (SH2) domain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
1-Boc-4,4-dimethyl-L-proline Methyl Ester: Proper Disposal Procedures
Executive Summary
This guide provides an authoritative, step-by-step protocol for the disposal of 1-Boc-4,4-dimethyl-L-proline Methyl Ester .[1] While this specific 4,4-dimethyl analog is a specialized reagent, its disposal requirements are governed by its core functional groups: the tert-butoxycarbonyl (Boc) protecting group and the methyl ester .[1]
Core Directive: This compound is an organic chemical hazard. It must never be disposed of via sanitary sewer systems. The only compliant disposal method is high-temperature incineration via a licensed hazardous waste contractor.[1]
Part 1: Chemical Profile & Hazard Assessment[1]
Effective disposal begins with understanding the chemical's behavior under stress. The "Boc" and "Methyl Ester" groups dictate the waste classification.
Physicochemical Properties & Risks
| Property | Characteristic | Operational Implication |
| Physical State | Viscous Oil or Low-Melting Solid | Requires leak-proof secondary containment; may require absorbents if spilled.[1] |
| Flammability | Combustible (High Flash Point) | Classified as "Organic Waste" for incineration. |
| Reactivity | Acid Sensitive | CRITICAL: Do not mix with acidic waste streams (e.g., TFA, HCl). Acid contact removes the Boc group, releasing isobutylene gas (flammable) and CO2, risking container over-pressurization. |
| Water Solubility | Low (Lipophilic) | Not suitable for aqueous waste streams; will form a separate organic layer. |
GHS Hazard Classification
Based on analog consensus (Boc-L-Proline Methyl Ester, CAS 59936-29-7)
Part 2: Waste Segregation & Classification[1]
The "Why" Behind the Protocol: Improper segregation is the leading cause of lab accidents involving waste.
-
Avoid Acids: As noted, the Boc group is acid-labile.[4] Mixing this compound with acidic waste (common in peptide synthesis labs using TFA) can generate gas in a closed waste drum, leading to explosion or rupture.
-
Avoid Oxidizers: The methyl ester and gem-dimethyl groups provide significant fuel load. Segregate from strong oxidizers (e.g., nitric acid, permanganates) to prevent exothermic reactions.
Waste Stream Decision Matrix
-
Primary Stream: Non-Halogenated Organic Waste (if dissolved in non-hal solvents).
-
Secondary Stream: Halogenated Organic Waste (if dissolved in DCM/Chloroform).
-
Solid Waste: Solid debris (vials, wipes) contaminated with the substance.
Part 3: Step-by-Step Disposal Protocol
Phase 1: Collection & Preparation
Step 1.1: Determine State
-
If Liquid/Oil: Pour directly into the appropriate organic waste carboy.
-
If Solid/Crystalline: Dissolve in a minimal amount of compatible solvent (Acetone, Ethyl Acetate, or Methanol) to transfer to liquid waste, OR place the solid vial directly into a wide-mouth solid waste drum.
Step 1.2: Container Selection
-
Material: High-Density Polyethylene (HDPE) or Glass (Amber).
-
Venting: Use a cap with a pressure-relief valve if there is any risk of residual acid contamination in the mixture.[1]
Phase 2: Labeling (Regulatory Requirement)
Every container must be labeled before waste is added.
-
Constituents: List "1-Boc-4,4-dimethyl-L-proline Methyl Ester" explicitly. Do not use abbreviations like "Boc-Pro analog."
-
Hazards: Check "Irritant" and "Combustible/Flammable."
Phase 3: Storage & Handoff[2]
-
Storage: Store in a cool, well-ventilated satellite accumulation area (SAA). Keep away from heat sources and direct sunlight.
-
Disposal Method: Incineration. The waste contractor must utilize a chemical incinerator equipped with an afterburner and scrubber to handle nitrogen oxides (NOx) generated from the amine and potential fluorides if associated with coupling reagents (e.g., HATU/HBTU).
Part 4: Emergency Spill Response
Scenario: You have dropped a 5g vial of the neat compound on the floor.
-
Isolate: Evacuate the immediate area (3-meter radius).
-
PPE: Wear nitrile gloves (double gloved), lab coat, and safety goggles.
-
Contain:
-
If Liquid: Surround with absorbent pads or vermiculite.
-
If Solid: Cover with wet paper towels to prevent dust generation.
-
-
Clean: Scoop material into a sealable bag. Wipe the surface with Acetone, then soap and water.
-
Dispose: Place all cleanup materials into the Solid Hazardous Waste bin.
Part 5: Visualizing the Workflow
The following diagram illustrates the critical decision points for segregating this specific compound to prevent accidents (specifically gas generation).
Caption: Decision matrix for segregating Boc-amino acid ester waste. Note the critical checkpoint for acid contamination to prevent container over-pressurization.
Part 6: Regulatory Compliance (RCRA & EPA)
While this specific compound is not explicitly "P-listed" or "U-listed" under US EPA RCRA regulations, it defaults to the following classifications based on its characteristics and common solvents used with it:
-
Characteristic Waste: If mixed with flammable solvents (Flash point <60°C), it carries the D001 (Ignitable) code.
-
Generator Responsibility: Under 40 CFR § 262.11, the waste generator must determine if the waste is hazardous. Due to the irritant nature (H315/H319), best practice dictates managing it as Hazardous Chemical Waste .
European Context (CLP/REACH):
-
Dispose of as European Waste Code (EWC) 16 05 08 * (discarded organic chemicals consisting of or containing hazardous substances).
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11129200, N-Boc-4,4-difluoro-L-proline methyl ester (Analog).[1] Retrieved from [Link]
-
US Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Hazardous Waste Identification. Retrieved from [Link]
Sources
Personal Protective Equipment & Handling Guide: 1-Boc-4,4-dimethyl-L-proline Methyl Ester
Executive Summary
1-Boc-4,4-dimethyl-L-proline Methyl Ester is a specialized amino acid derivative often utilized in medicinal chemistry to introduce conformational constraints via the gem-dimethyl effect. While the tert-butoxycarbonyl (Boc) group and methyl ester provide orthogonal protection, the introduction of the dimethyl moiety at the C4 position alters the lipophilicity and steric profile compared to native proline.
As a Senior Application Scientist, I emphasize that while this compound is an intermediate, it must be treated as a potent bioactive agent with an undefined toxicological profile. Standard Safety Data Sheets (SDS) often default to generic "irritant" classifications (H315, H319, H335) due to a lack of comprehensive animal testing. Therefore, our safety protocols must bridge the gap between "known irritant" and "potential bioactive."
Part 1: Risk Assessment & Hazard Identification
Before selecting PPE, we must understand the specific risks associated with this chemical's functional groups and physical state.
| Hazard Category | Specific Risk | Mechanistic Insight |
| Physical State | Solid / Viscous Oil | Proline derivatives are often hygroscopic. Absorption of atmospheric water can lead to hydrolysis of the methyl ester or hardening of the solid, increasing the risk of particulate generation during weighing. |
| Inhalation | Respiratory Irritant (H335) | Fine particulates can penetrate the lower respiratory tract. The Boc-group can cleave under strong acidic conditions (e.g., stomach acid if ingested/inhaled), releasing isobutylene gas and the free amine. |
| Skin/Eye | Irritant (H315/H319) | Alkyl esters can penetrate the dermal layer. Once absorbed, cellular esterases may hydrolyze the methyl ester, potentially releasing the free acid which could have different biological activity. |
| Reactivity | Acid/Base Sensitive | Incompatible with strong acids (removes Boc) and strong bases (hydrolyzes ester). Violent reactions are unlikely, but gas evolution (isobutylene) can pressurize sealed vessels. |
Part 2: Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable for handling >10 mg of substance.
Hand Protection Strategy
Why it matters: Standard nitrile gloves offer excellent protection against the solid compound but poor protection against common solvents used to dissolve it (e.g., Dichloromethane/DCM).
| Parameter | Recommendation | Scientific Rationale |
| Material | Nitrile Rubber (Minimum 5 mil thickness) | Resists permeation of the solid ester. |
| Technique | Double Gloving (colored underglove) | Provides a visual indicator of breach. If the outer glove tears, the inner color (usually blue or purple) becomes visible. |
| Solvent Compatibility | Laminate / Silver Shield (If using DCM) | If dissolving the compound in DCM (common for peptide coupling), nitrile has a breakthrough time of <2 minutes. Use laminate liners or change nitrile gloves immediately upon any splash. |
Respiratory & Eye Protection[1][2]
| Component | Standard | Operational Logic |
| Eyes | Chemical Splash Goggles (ANSI Z87.[1]1) | Safety glasses are insufficient for powders that can become airborne or oils that can splash. Goggles seal the orbital area. |
| Respiratory | Fume Hood (Primary) | All open handling must occur in a certified fume hood operating at 80-100 fpm face velocity. |
| Mask | N95 / P100 (Secondary) | Only required if weighing outside a hood (not recommended) or during spill cleanup. |
Part 3: Operational Workflow (Step-by-Step)
This protocol integrates safety checks directly into the experimental workflow.
Phase 1: Preparation & Weighing
-
Static Control: Proline derivatives are prone to static charge. Use an ionizing fan or antistatic gun before inserting the spatula. Reason: Static dispersal can aerosolize the compound, bypassing the hood sash.
-
Weighing: Use a disposable antistatic weighing boat. Do not use weigh paper, as the compound may be an oil or sticky solid; recovery from paper will be poor and increase exposure risk.
Phase 2: Solubilization & Reaction
-
Solvent Choice: Dissolve in DMF or DCM.
-
Caution: If using DCM, remember the glove permeation warning above.[2]
-
-
Vessel Selection: Use a round-bottom flask with a standard taper joint. Avoid open beakers to prevent evaporation-driven precipitation which creates inhalable dust.
Phase 3: Visualized Workflow
Figure 1: Operational workflow for safe handling, emphasizing the decision loop for spills.
Part 4: Disposal & Waste Management[1][5][6]
Disposal is not an afterthought; it is a chemical compatibility challenge. The ester group is susceptible to hydrolysis in basic waste streams, potentially altering the waste profile.
Disposal Decision Logic
-
Segregation is Key: Do not mix with strong acids (TFA/HCl) in the waste container unless neutralized. Acidic waste can cleave the Boc group, generating isobutylene gas which may pressurize and rupture the waste container.
-
Solvent Dependency: The waste stream is dictated by the solvent used to dissolve the compound.
Figure 2: Waste disposal decision tree. Note the critical warning regarding acid compatibility.
Disposal Protocol
-
Liquid Waste: Pour into the appropriate carboy (Halogenated vs. Non-Halogenated). Leave 10% headspace to accommodate potential gas evolution.
-
Solid Waste: All contaminated gloves, weighing boats, and paper towels must go into Solid Hazardous Waste , not regular trash.[1]
-
Container Rinse: Triple rinse the empty chemical bottle with a compatible solvent before discarding the bottle (defacing the label first).
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment (PPE).[1][3][4][5] United States Department of Labor. [Link]
-
PubChem. (n.d.). Compound Summary: L-Proline, 1-[(1,1-dimethylethoxy)carbonyl]-4,4-dimethyl-, methyl ester. National Library of Medicine. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
